2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAPDOVCIFQCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428783 | |
| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859851-02-8 | |
| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,3H-thieno[3,4-b][1,4]dioxine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways leading to 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile, a key building block in the development of advanced materials and pharmaceuticals. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for its synthesis in a laboratory setting.
Introduction: The Significance of the Thienodioxine Scaffold
The 2,3-dihydrothieno[3,4-b][1][2]dioxine core, a derivative of 3,4-ethylenedioxythiophene (EDOT), is a privileged scaffold in materials science and medicinal chemistry. Its unique electronic properties, conferred by the electron-rich thiophene fused with a dioxine ring, make it a fundamental component in the synthesis of conducting polymers, organic light-emitting diodes (OLEDs), and electrochromic devices. In the pharmaceutical realm, this moiety is explored for its potential in creating novel therapeutic agents. The introduction of a carbonitrile functional group at the 5-position further enhances its utility as a versatile intermediate, allowing for a wide array of subsequent chemical transformations.
Strategic Approach to Synthesis: A Multi-Step Pathway
A direct, one-pot synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile is not prominently described in the current literature. Therefore, a logical and efficient multi-step synthetic strategy is proposed, commencing from the readily available starting material, 3,4-ethylenedioxythiophene (EDOT). The most scientifically sound and experimentally validated approach involves two key transformations:
-
Formylation of the EDOT Core: Introduction of a formyl (-CHO) group at the 5-position of the EDOT ring to yield the intermediate, 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde.
-
Conversion of the Aldehyde to a Nitrile: Transformation of the formyl group of the intermediate into the target carbonitrile (-CN) functionality.
An alternative, though potentially more arduous, pathway involves the synthesis of the corresponding carboxylic acid and its subsequent conversion to the nitrile. This guide will focus on the more direct aldehyde-mediated route.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from EDOT to the target molecule.
Caption: Proposed two-step synthesis of the target nitrile from EDOT.
Part 1: Formylation of 3,4-Ethylenedioxythiophene (EDOT)
The introduction of a formyl group onto the electron-rich thiophene ring of EDOT is most effectively achieved via the Vilsmeier-Haack reaction .[3][4] This reaction employs a Vilsmeier reagent, which is a weak electrophile generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[3][4] The electrophilic nature of the Vilsmeier reagent is well-suited for reacting with electron-rich aromatic and heteroaromatic compounds like EDOT.[4]
Reaction Mechanism: An Overview
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich EDOT molecule attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[4]
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of EDOT
This protocol is adapted from established procedures for the formylation of similar electron-rich heterocycles.[5]
Materials:
-
3,4-Ethylenedioxythiophene (EDOT)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. While stirring, add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF. The formation of the Vilsmeier reagent is typically exothermic. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Reaction with EDOT: Dissolve EDOT in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be gently heated to 40-50 °C and stirred for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde, can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Expected):
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (post-purification) | >98% |
| Appearance | Crystalline solid |
| Molecular Formula | C₇H₆O₃S[6] |
| Molecular Weight | 170.19 g/mol [6] |
Part 2: Conversion of 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde to the Carbonitrile
The transformation of an aldehyde to a nitrile is a common and well-documented process in organic synthesis.[7] Several reliable methods can be employed, often involving the formation of an oxime intermediate followed by dehydration.
Reaction Pathway: Aldehyde to Nitrile
A widely used and efficient method involves a one-pot reaction with hydroxylamine hydrochloride in a suitable solvent.[7] The aldehyde first reacts with hydroxylamine to form an aldoxime, which is then dehydrated in situ to yield the nitrile.
Caption: General pathway for the conversion of an aldehyde to a nitrile.
Detailed Experimental Protocol: Synthesis of the Carbonitrile
This protocol is based on general and reliable methods for the conversion of aromatic aldehydes to nitriles.[7]
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable dehydrating agent and solvent system (e.g., formic acid, acetic anhydride, or a high-boiling solvent like N-methyl-2-pyrrolidone (NMP))
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-Dihydrothieno[3,4-b][1][2]dioxine-5-carbaldehyde in a suitable solvent (e.g., NMP or formic acid).
-
Addition of Reagent: Add hydroxylamine hydrochloride to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent system (e.g., 100-120 °C) and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile can be further purified by column chromatography or recrystallization.
Quantitative Data Summary (Expected):
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (post-purification) | >95%[8] |
| Appearance | Solid |
| Molecular Formula | C₇H₅NO₂S |
| Molecular Weight | 167.19 g/mol |
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The progress of each reaction step should be meticulously monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the formation of the desired product. The identity and purity of the intermediates and the final product should be unequivocally confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the disappearance of the aldehyde C=O stretch and the appearance of the nitrile C≡N stretch).
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Conclusion
The synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile is readily achievable through a robust, two-step synthetic sequence starting from 3,4-ethylenedioxythiophene. The Vilsmeier-Haack formylation provides a reliable method for the introduction of the necessary aldehyde functionality, which can then be efficiently converted to the target nitrile. The experimental procedures outlined in this guide, when coupled with rigorous in-process monitoring and final product characterization, offer a clear and reproducible pathway for researchers and drug development professionals to access this valuable chemical intermediate.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Chemical Synthesis Applications of 2,3-Dihydrothieno[3,4-b][1][2]dioxine-2-carboxylic Acid. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Available at: [Link]
- Google Patents. US2786872A - Method for the conversion of nitriles to aldehydes.
-
PubChem. 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid. Available at: [Link]
- Google Patents. US7595417B2 - Cyanation of aromatic halides.
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
National Institutes of Health. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][2]dioxine. Available at: [Link]
-
ResearchGate. (PDF) 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][2]dioxine. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
National Institutes of Health. Diethyl 2,3-dihydrothieno[3,4-b]-1,4-dioxine-5,7-dicarboxylate. Available at: [Link]
-
PubChem. N-methyl-2,3-dihydrothieno[3,4-b][1][2]dioxine-5-carboxamide. Available at: [Link]
-
Reagentia. 2H,3H-Thieno[3,4-b][1][2]dioxine-5-carboxamide (1 x 100 mg). Available at: [Link]
-
Reddit. nitrile to carboxylic acid conversion. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]
Physical Properties & Characterization of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile
[1][2]
Executive Summary
2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile (also known as 5-cyano-EDOT or EDOT-CN ) is a critical functionalized derivative of 3,4-ethylenedioxythiophene (EDOT). By substituting the electron-rich thiophene ring with an electron-withdrawing nitrile (-CN) group at the 5-position, this molecule bridges the gap between high-conductivity organic metals and tunable semiconductors.
Its primary utility lies in bandgap engineering . While unsubstituted EDOT polymerizes to form PEDOT (a benchmark conducting polymer), the incorporation of the nitrile group lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This anodic shift increases the oxidation potential of the monomer, resulting in polymers with enhanced air stability and distinct electrochromic properties (often shifting absorption towards the blue/green spectrum compared to the deep blue of PEDOT).
Physicochemical Characterization
The following data represents the core physical constants for the purified monomer. Note the significant increase in melting point compared to liquid EDOT (
Table 1: Physical Constants
| Property | Value | Unit | Conditions |
| CAS Number | 859851-02-8 | - | - |
| Molecular Formula | - | - | |
| Molecular Weight | 167.19 | g/mol | - |
| Appearance | Off-white to pale yellow solid | - | Recrystallized |
| Melting Point | 70 - 72 | Standard Pressure | |
| Boiling Point | 297.8 | @ 760 mmHg (Predicted) | |
| Density | 1.43 | @ 20 | |
| Flash Point | 133.9 | - | |
| Solubility | Soluble | - | |
| Solubility | Insoluble | - | Water, Hexanes |
Molecular Architecture & Electronic Properties
The introduction of the cyano group at the C5 position fundamentally alters the electronic landscape of the EDOT core.
-
Inductive Effect (-I): The nitrile group is strongly electron-withdrawing. This pulls electron density away from the thiophene ring, stabilizing the HOMO.
-
Resonance Effect (-M): The
-system of the nitrile group conjugates with the thiophene ring, further delocalizing the electron density.
Electronic Energy Level Diagram (Theoretical Trend)
The diagram below illustrates the stabilization of the HOMO level in EDOT-CN relative to EDOT.
Figure 1: Comparative electronic energy levels showing the stabilizing effect of the nitrile group on the HOMO/LUMO orbitals.
Spectroscopic Signature
Identification of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile relies on detecting the unique nitrile stretch and the shift in the thiophene proton.
Infrared Spectroscopy (FT-IR)
-
Diagnostic Peak:
-
Assignment:
stretching vibration. This peak is sharp and distinct, absent in the parent EDOT.
-
-
Ether Linkage:
( stretch). -
Thiophene Ring:
( stretch).
Nuclear Magnetic Resonance ( NMR)
Solvent:
-
6.60 - 6.80 ppm (1H, s): The proton at position 7 (H-7).
-
Note: This is downfield shifted compared to EDOT (
ppm) due to the electron-withdrawing nature of the CN group at position 5.
-
-
4.20 - 4.40 ppm (4H, m): Ethylenedioxy bridge protons (
).-
Note: The symmetry is broken compared to EDOT, often resolving into two distinct multiplets rather than a single singlet-like peak.
-
Synthesis & Experimental Protocol
The synthesis typically proceeds via the bromination of EDOT followed by a Rosenmund-von Braun cyanation or a modern Pd-catalyzed equivalent.
Safety Warning: Cyanide sources are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and cyanide antidote kits available.
Workflow: Bromination to Cyanation[5][6]
Figure 2: Synthetic pathway transforming EDOT to EDOT-CN via a brominated intermediate.
Detailed Protocol (Cyanation Step)
-
Reagents: 5-Bromo-EDOT (1.0 eq), Zinc Cyanide (
, 0.6 eq), (5 mol%). -
Solvent: Anhydrous DMF (degassed).
-
Procedure:
-
Charge a flame-dried Schlenk flask with 5-Bromo-EDOT,
, and catalyst under Argon. -
Add DMF via syringe.
-
Heat to
for 12-24 hours. Monitor by TLC (disappearance of bromo-starting material).
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate and wash with diluted ammonia solution (to sequester copper/zinc salts) followed by brine.
-
Dry organic layer over
.
-
-
Purification: Silica gel chromatography. EDOT-CN is less polar than the starting bromide but more polar than unsubstituted EDOT.
Applications in Drug Development & Materials
While primarily a materials science intermediate, the specific properties of EDOT-CN are relevant to bio-electronics and drug delivery systems:
-
Bio-Interfaces: The nitrile group provides a handle for further functionalization (e.g., reduction to an amine for bioconjugation).
-
Stable Biosensors: Polymers derived from EDOT-CN (PEDOT-CN) operate at higher potentials, making them less susceptible to spontaneous oxidation by oxygen in physiological fluids, ensuring stable sensor baselines.
References
-
Sigma-Aldrich. 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid & Derivatives Product Sheet.Link
-
PubChem. Compound Summary for CID 6483880 (Related Carboxylic Acid Derivative).Link
-
Echemi. Safety Data Sheet: 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile.[2]Link
- Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials, 2000.
-
NIST Chemistry WebBook. 3,4-Ethylenedioxythiophene Properties.Link
Technical Guide: Solubility Profiling & Solvent Selection for 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile (EDOT-CN)
Executive Summary & Chemical Identity[1][2][3][4][5]
2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile (commonly referred to as EDOT-CN or 5-cyano-EDOT ) is a functionalized derivative of 3,4-ethylenedioxythiophene (EDOT).[1][2][3] While the parent EDOT molecule is the cornerstone of conductive polymer chemistry (PEDOT), the introduction of the nitrile (-CN) group at the C5 position significantly alters its electronic properties and solubility profile.[1][2][3]
This guide addresses the critical lack of standardized solubility data for EDOT-CN. Unlike generic reagents, this compound occupies a niche in organic electronics and advanced synthesis.[1][2][3] Its solubility is the governing factor in two primary workflows:
-
Electropolymerization: Requiring high solubility in conductive electrolyte media (e.g., Acetonitrile).[1][2][3]
-
Functionalization: Serving as a scaffold for nucleophilic reactions where solvent polarity dictates yield.[1][2][3]
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Theoretical Solubility Landscape
In the absence of a universal solubility database for this specific derivative, we apply Hansen Solubility Parameters (HSP) logic to predict its behavior.[1][2][3] The nitrile group shifts the molecule from the lipophilic character of bare EDOT toward a more polar profile.[1][2][3]
Predicted Solubility Matrix
Based on structural polarity analysis and analog behavior (EDOT vs. Benzonitrile).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Polar Aprotic | Acetonitrile (ACN), DMSO, DMF | High | The nitrile group interacts favorably via dipole-dipole interactions.[1][2][3] ACN is the "Gold Standard" for electropolymerization.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the thienodioxine core; ideal for chemical synthesis and spin-coating.[1][2][3] |
| Ethers | THF, 1,4-Dioxane | Moderate-High | Good compatibility with the ether oxygens in the EDOT ring.[1][2][3] |
| Aromatics | Toluene, Chlorobenzene | Moderate | Pi-pi stacking interactions assist solubility, though less effective than polar aprotic solvents for this specific derivative.[1][2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low-Moderate | The molecule lacks strong H-bond donors; solubility decreases as alkyl chain length increases.[1][2][3] |
| Aliphatics | Hexane, Pentane | Low | High polarity of the -CN group creates immiscibility with non-polar chains.[1][2][3] |
| Aqueous | Water | Very Low | Despite the polar nitrile, the hydrophobic thienodioxine core dominates, preventing aqueous solubility.[1][2][3] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Application Note: For electropolymerization , Acetonitrile (ACN) is the preferred solvent.[1][3] It dissolves the monomer at required concentrations (10–100 mM) and supports high-dielectric electrolytes (e.g., LiClO₄, TBAPF₆) without nucleophilic interference.[1][2][3]
Experimental Protocols for Solubility Determination
As a scientist, relying on "predicted" values is insufficient for critical formulations.[1][2][3] The following protocols are designed to generate validated solubility data in your specific lab environment.
Protocol A: High-Precision Gravimetric Determination (The Gold Standard)
Use this method to establish exact saturation limits (mg/mL).[1][2][3]
Reagents: High-purity solvent (HPLC grade), EDOT-CN (dried in desiccator). Equipment: Analytical balance (0.01 mg precision), Centrifuge, 0.22 µm PTFE filters.
-
Saturation: Add excess EDOT-CN solid to 2.0 mL of the target solvent in a crimp-sealed vial.
-
Equilibration: Vortex for 5 minutes, then incubate at 25°C for 4 hours (shaking).
-
Clarification: Centrifuge at 5,000 RPM for 10 minutes to pellet undissolved solid.
-
Sampling: Carefully withdraw 1.0 mL of the clear supernatant using a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed weighing boat (
). -
Evaporation: Evaporate the solvent in a vacuum oven at 40°C (or appropriate temp) until mass is constant.
-
Measurement: Weigh the dried residue (
). -
Calculation:
Protocol B: UV-Vis Saturation Method (Rapid Screening)
Use this for comparative screening of multiple solvents.[1][2][3]
-
Standard Curve: Prepare a stock solution of EDOT-CN in ACN (e.g., 0.1 mg/mL) and create a dilution series. Measure Absorbance (
nm) to calculate the Extinction Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ).[1][3] -
Saturation: Prepare saturated solutions as in Protocol A.
-
Dilution: Dilute the saturated supernatant by a factor of 100 or 1000 (to bring it within linear Beer-Lambert range).
-
Quantification: Measure Absorbance and calculate concentration:
Application Logic & Workflow Selection
The choice of solvent dictates the downstream application.[1][2][3] The diagram below illustrates the decision matrix for processing EDOT-CN.
Figure 1: Decision matrix for solvent selection based on the intended processing pathway of EDOT-CN.[1][2][3]
Safety & Handling (E-E-A-T)
Working with EDOT-CN requires adherence to strict safety protocols, particularly due to the nitrile functionality and the thiophene core.[1][2][3]
-
Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical conditions, though the aromatic nitrile is generally stable.[1][2][3] Treat as Harmful by Inhalation/Ingestion (H302/H332) .[1][2][3]
-
Skin Permeation: EDOT derivatives are lipophilic enough to penetrate skin.[1][2][3] Nitrile gloves are insufficient for prolonged contact with chlorinated solvents (DCM/CHCl3).[1][2][3] Use PVA or Viton gloves or double-glove and change immediately upon splash.[1][2][3]
-
Waste Disposal: Solutions containing EDOT-CN must be segregated into "Organic Solvent - Non-Halogenated" or "Halogenated" streams.[1][2][3] Do not dispose of down the drain.
References
-
PubChem. (2025).[1][2][3] this compound (Compound Summary). National Library of Medicine.[1][2][3] [Link]
-
RSC Advances. (2024). Influences of solvents and monomer concentrations on the electrochemical performance of PEDOT films.[1][2][3][5] Royal Society of Chemistry.[1][2][3] [Link]
-
MDPI Polymers. (2021).[1][2][3] EDOT-Based Copolymers: Self-Assembly in Organic Solvents.[1][2][3][Link][1][2][3]
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- 2. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium 4-((2,3-dihydrothieno(3,4-b)(1,4)dioxin-2-yl)methoxy)butane-1-sulfonate | C11H15NaO6S2 | CID 23588691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
The Thieno[3,4-b]dioxine Architecture: Synthesis, Electronic Theory, and Polymerization Dynamics
Introduction: The Scaffold of Modern Conductive Polymers
The thieno[3,4-b]dioxine ring system represents a pivotal architecture in organic electronics, serving as the core structural motif for 3,4-ethylenedioxythiophene (EDOT) and its derivatives (e.g., ProDOT). Unlike the parent thiophene, which suffers from high oxidation potentials and irregular
-
Steric Blocking: The ethylenedioxy bridge occupies the 3- and 4-positions, physically preventing
-coupling and forcing high-regioregularity - linkages. -
Electronic Donation: The oxygen atoms exert a strong
(mesomeric) effect, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy and lowering the oxidation onset potential.
Note on Nomenclature: While the formal IUPAC parent is thieno[3,4-b][1,4]dioxine (a fully unsaturated
Electronic Theory & Structural Logic
The Donor-Acceptor Mismatch
The success of this ring system lies in the perturbation of the thiophene electronic structure. The oxygen atoms at positions 3 and 4 donate electron density into the thiophene ring via
-
HOMO Elevation: The electron-rich nature of the dioxy-substituents raises the HOMO level of EDOT to approximately -5.1 eV to -5.3 eV (vs. vacuum), compared to ~-6.4 eV for unsubstituted thiophene. This drastically reduces the potential required for oxidative polymerization (~1.0 V vs. ~2.0 V for thiophene).
-
Band Gap Compression: The resulting polymer, PEDOT, exhibits a reduced band gap (1.6–1.7 eV) compared to polythiophene (2.0 eV), facilitating superior charge transport and optical transparency in the oxidized state.
Regiochemistry Control
The primary failure mode in polythiophene synthesis is mis-coupling at the
Figure 1: Comparative polymerization logic showing how the 3,4-bridge forces linear conjugation.
Synthetic Protocols
Two primary routes dominate the synthesis of the thieno[3,4-b]dioxine core: the Bayer Route (industrial standard) and Transetherification (versatile for derivatives).
Protocol A: The Bayer Route (Thiodiglycolic Acid)
This method, developed by Jonas and Heywang at Bayer AG, constructs the thiophene ring from acyclic precursors. It is robust but requires careful handling of the decarboxylation step.
Reagents: Thiodiglycolic acid, Diethyl oxalate, Sodium ethoxide, 1,2-dichloroethane.
-
Double Aldol Condensation:
-
Alkylation (Ring Closure):
-
Treat the salt directly with 1,2-dichloroethane (or 1,2-dibromoethane) in DMF/DMSO.
-
Critical Control: Anhydrous conditions are essential to prevent ester hydrolysis before alkylation.
-
-
Saponification & Decarboxylation:
Protocol B: Transetherification (The Reynolds/Swager Method)
Ideal for synthesizing functionalized derivatives (e.g., ProDOT, hydroxymethyl-EDOT) where the alkyl bridge is complex.
Reagents: 3,4-Dimethoxythiophene, Functionalized Diol, p-Toluenesulfonic acid (p-TsOH).
-
Setup: Charge a round-bottom flask with 3,4-dimethoxythiophene (1 eq), the target diol (2-4 eq), and p-TsOH (catalytic, 5 mol%). Solvent: Toluene.
-
Equilibrium Shift: Connect a Dean-Stark trap or Soxhlet extractor containing molecular sieves.
-
Reaction: Reflux for 12–24 hours. The reaction is driven by the removal of methanol.
-
Purification: The product is often crystalline or easily separable by column chromatography (Hexanes/EtOAc).
Figure 2: Decision tree for synthetic pathways based on scale and functionalization needs.
Polymerization Dynamics
The transformation of the thieno[3,4-b]dioxine monomer into a conductive polymer (PEDOT) occurs via a step-growth oxidative coupling mechanism.
Mechanism: Oxidative Radical Coupling
Whether chemical (using Fe(III) tosylate) or electrochemical, the mechanism follows the "E(C)E" sequence:
-
Oxidation (E): The monomer is oxidized to a radical cation (
).[8] -
Coupling (C): Two radical cations dimerize at the
-positions, expelling two protons to form a neutral dimer. -
Re-Oxidation (E): The dimer, having a lower oxidation potential than the monomer, is immediately oxidized to a radical cation and continues chain growth.
Protocol: In-Situ Chemical Polymerization (PEDOT:PSS)
This protocol yields the standard water-dispersible conductive ink.
-
Oxidant: Sodium Persulfate (
).[3] -
Catalyst: Iron(III) Sulfate (
).
Steps:
-
Dissolve PSS in deionized water; purge with
to remove dissolved oxygen (oxygen quenches radicals). -
Add EDOT monomer under vigorous stirring (emulsion formation).
-
Add Iron(III) catalyst and Sodium Persulfate.
-
Stir for 24 hours at room temperature. The solution will turn from turbid white to dark blue.
-
Purification: Ion exchange resin (cation/anion) treatment is mandatory to remove excess Fe and sulfate ions, which degrade device performance.
Comparative Data Profile
The following table contrasts the fundamental properties of the parent thiophene against the thieno[3,4-b]dioxine derivatives.
| Property | Thiophene | EDOT (Ethylene Bridge) | ProDOT (Propylene Bridge) |
| Monomer Oxidation ( | ~2.0 V | ~1.0 V | ~1.2 V |
| Polymer Band Gap ( | 2.0 eV | 1.6 eV | 1.7 eV |
| Conductivity (Max) | 100–1000 S/cm | >4000 S/cm (H₂SO₄ treat) | ~1000 S/cm |
| Oxidized Color | Translucent Red/Blue | Translucent Sky Blue | Translucent Purple/Blue |
| Neutral Color | Red/Opaque | Dark Blue/Purple | Dark Magenta |
| Solubility (Polymer) | Poor (unless alkylated) | Insoluble (Dispersible w/ PSS) | Soluble (w/ alkyl chains) |
Technical Insight: The slightly higher oxidation potential of ProDOT compared to EDOT is due to the ring strain relief in the seven-membered propylene bridge, which slightly twists the conjugation plane, reducing effective orbital overlap compared to the rigid six-membered EDOT ring.
References
-
Groenendaal, L., Jonas, F., Freitag, D., Pielartzik, H., & Reynolds, J. R. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials. Link
-
Heywang, G., & Jonas, F. (1992). Poly(alkylenedioxythiophene)s—new, very stable conducting polymers. Advanced Materials. Link
-
Reynolds, J. R., et al. (2005). ProDOT-Based Polymers: Transetherification Synthesis and Electrochromic Properties. Macromolecules. Link
-
Kirchmeyer, S., & Reuter, K. (2005). Scientific importance, properties and growing applications of poly(3,4-ethylenedioxythiophene). Journal of Materials Chemistry. Link
-
Roncali, J. (1997). Synthetic Principles for Bandgap Control in Linear π-Conjugated Systems. Chemical Reviews. Link
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- 3. researchgate.net [researchgate.net]
- 4. research.tue.nl [research.tue.nl]
- 5. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 6. yacooscience.com [yacooscience.com]
- 7. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile
For: Researchers, scientists, and drug development professionals.
Foreword: Unveiling a Promising Organic Semiconductor Moiety
The field of organic electronics is in a constant state of evolution, driven by the quest for novel molecular architectures that offer tailored electronic properties, solution processability, and enhanced device performance. Within this landscape, the 2,3-dihydrothieno[3,4-b]dioxine (more commonly known as EDOT) core has emerged as a cornerstone building block for a vast array of functional organic materials. Its inherent electron-rich nature, planar structure, and propensity for polymerization have cemented its role in the development of transparent conductors, electrochromic devices, and organic photovoltaics.
This technical guide delves into the specific electronic characteristics of a promising, yet less explored, derivative: 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile . The introduction of the electron-withdrawing nitrile (-CN) group onto the EDOT backbone is a strategic chemical modification anticipated to significantly modulate the electronic landscape of the parent molecule. This guide will provide a comprehensive overview of the anticipated electronic properties of this molecule, grounded in the established knowledge of related compounds and the fundamental principles of physical organic chemistry. We will explore its molecular structure, frontier molecular orbitals, and the key experimental and computational methodologies required for its thorough characterization.
Molecular Architecture and the Influence of the Nitrile Substituent
The foundational structure of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile is the EDOT moiety, a fused ring system comprising a thiophene ring and a dihydrodioxine ring. This core is characterized by a high degree of π-conjugation, which is the primary determinant of its semiconductor properties. The addition of a carbonitrile group at the 5-position of the thiophene ring introduces a potent electron-withdrawing element.
The nitrile group is expected to influence the electronic properties in several key ways:
-
Lowering of Frontier Molecular Orbital Energies: The strong inductive and mesomeric electron-withdrawing effects of the nitrile group will likely lead to a stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Modulation of the HOMO-LUMO Gap: The extent to which the HOMO and LUMO levels are lowered will determine the effect on the energy gap. It is plausible that the LUMO level will be stabilized to a greater extent than the HOMO, potentially leading to a reduction in the HOMO-LUMO gap. A smaller energy gap is often desirable for applications in organic photovoltaics and near-infrared sensing.
-
Enhanced Electron Affinity: The lowering of the LUMO level will increase the electron affinity of the molecule, making it a better electron acceptor. This could be advantageous for applications in n-type organic field-effect transistors (OFETs) or as an acceptor material in organic solar cells.
-
Increased Polarity: The nitrile group will increase the overall polarity of the molecule, which can influence its solubility, thin-film morphology, and intermolecular interactions.
Caption: Molecular structure of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile.
Theoretical Prediction of Electronic Properties: A DFT-Based Approach
In the absence of extensive experimental data for 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile, Density Functional Theory (DFT) calculations serve as a powerful predictive tool. DFT allows for the in-silico determination of key electronic parameters, providing valuable insights into the molecule's potential behavior in electronic devices.
Standard Computational Protocol
A robust computational investigation of this molecule would typically involve the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, such as the B3LYP functional with a 6-311++G** basis set[1].
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Frontier Molecular Orbital (FMO) Analysis: Once the optimized geometry is obtained, the energies of the HOMO and LUMO can be calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that provides an estimate of the molecule's electronic band gap.
-
Calculation of Other Electronic Properties: DFT can also be used to calculate other important properties such as the dipole moment, electron affinity, and ionization potential.
Caption: A typical DFT workflow for predicting molecular electronic properties.
Anticipated HOMO/LUMO Levels and Energy Gap
Based on DFT studies of related chloro-substituted 2,3-dihydrothieno[3,4-b]dioxines, we can anticipate the likely range of the HOMO and LUMO energies for the nitrile derivative[1]. The parent, unsubstituted EDOT molecule has a relatively high-lying HOMO, contributing to its electron-rich nature. The introduction of the strongly electron-withdrawing nitrile group is expected to significantly lower both the HOMO and LUMO levels.
| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) | Reference |
| Chloro-2,3-dihydrothieno[3,4-b]dioxine | (Varies with substitution) | (Varies with substitution) | (Varies with substitution) | [1] |
| 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile (Anticipated) | Lowered | Significantly Lowered | Potentially Reduced | - |
Note: This table presents a qualitative prediction for the target molecule based on trends observed in related compounds. Actual values would require specific DFT calculations.
The HOMO-LUMO gap is a crucial factor in determining the optical and electronic properties of the material. A smaller gap generally corresponds to absorption at longer wavelengths and can facilitate charge carrier generation. The correlation between the HOMO-LUMO energy difference and reactivity is a well-established concept in physical organic chemistry[2].
Experimental Characterization of Electronic Properties
While theoretical calculations provide a foundational understanding, experimental validation is paramount. A comprehensive characterization of the electronic properties of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile would involve a suite of spectroscopic and electrochemical techniques.
Synthesis
The synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile would likely proceed from a suitable precursor, such as a halogenated EDOT derivative. A common synthetic route to introduce functional groups onto the thiophene ring of EDOT involves metallation followed by quenching with an appropriate electrophile. For instance, the synthesis of a related aniline derivative involved the use of a stannylated EDOT precursor[3].
General Synthetic Protocol (Hypothetical):
-
Bromination of EDOT: Commercially available 2,3-dihydrothieno[3,4-b]dioxine can be brominated at the 5- and 7-positions.
-
Selective Monosubstitution: Under carefully controlled conditions, one of the bromine atoms can be selectively replaced.
-
Cyanation: The remaining bromine atom can be converted to a nitrile group, for example, through a palladium-catalyzed cyanation reaction.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for determining the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, one can estimate these key electronic parameters.
Experimental Protocol for Cyclic Voltammetry:
-
Sample Preparation: A solution of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The experiment is typically calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium couple.
-
Data Analysis: The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO. The HOMO and LUMO energies can then be calculated using established empirical formulas.
Caption: Workflow for experimental determination of HOMO/LUMO levels via CV.
Optical Characterization: UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum can be used to determine the optical band gap.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., chloroform or THF). For solid-state measurements, a thin film of the material is deposited on a transparent substrate (e.g., quartz).
-
Data Acquisition: The absorption of light is measured as a function of wavelength.
-
Data Analysis: The onset of the lowest energy absorption band (λonset) is used to calculate the optical band gap (Egopt) using the equation: Egopt = 1240 / λonset.
Potential Applications in Organic Electronics
The anticipated electronic properties of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile suggest its potential utility in several areas of organic electronics:
-
Organic Photovoltaics (OPVs): The potentially low HOMO-LUMO gap and high electron affinity could make this molecule a suitable non-fullerene acceptor in bulk heterojunction solar cells.
-
n-Type Organic Field-Effect Transistors (OFETs): The stabilized LUMO level is a key requirement for efficient electron transport in OFETs. Further functionalization to promote favorable solid-state packing could lead to high-performance n-type semiconductor materials.
-
Electrochromic Materials: The parent EDOT molecule is renowned for its electrochromic properties. The nitrile derivative would likely exhibit distinct color changes upon electrochemical doping, potentially with different switching potentials and stability compared to unsubstituted EDOT.
Conclusion and Future Outlook
2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile represents a scientifically intriguing target for the development of new organic electronic materials. The strategic incorporation of a powerful electron-withdrawing nitrile group onto the well-established electron-rich EDOT core is poised to yield a molecule with a unique and potentially highly advantageous set of electronic properties. While this guide has laid out the theoretical expectations and the experimental roadmap for its characterization, further dedicated research is necessary to fully unlock its potential. The synthesis of this molecule and the subsequent detailed investigation of its electronic and charge transport properties will be a valuable contribution to the ongoing advancement of organic semiconductor materials.
References
-
A DFT study on all Chloro-2,3-dihydrothieno[3,4-b][1][4] dioxines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
4-(2,3-Dihydrothieno[3,4-b][1][4]dioxin-5-yl)aniline. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (2019). E3S Web of Conferences, 97, 04011. [Link]
-
The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. (2020). Dyes and Pigments, 177, 108298. [Link]
-
2,3-Dihydrothieno[3,4-B][1][4]dioxine-5-carbaldehyde. (2007). eCrystals - University of Southampton. Retrieved January 21, 2026, from [Link]
-
The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Electronic structure, density of electronic states, and the chemical bonding properties of 2,4-dihydroxyl hydrazone crystals (C13H11N3O4). (2013). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Charge Transport Through a Cardan-Joint Molecule. (2008). Small, 4(6), 731-736. [Link]
-
2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][4]dioxine. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Unlocking Innovation: The Chemical Synthesis Applications of 2,3-Dihydrothieno[3,4-b][1][4]dioxine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide to 2H,3H-Thieno[3,4-b]dioxine-5-carbonitrile (CAS 859851-02-8)
An In-depth Technical Guide to 2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile (CAS 859851-02-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile, with the CAS number 859851-02-8, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid, electron-rich thieno-dioxine core makes it a valuable building block for the synthesis of novel functional materials and pharmacologically active molecules. This guide provides a comprehensive overview of its properties, potential applications, and key suppliers, offering a technical resource for professionals engaged in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₂S | [1] |
| Molecular Weight | 167.19 g/mol | [1] |
| Appearance | Solid (visual inspection) | [2] |
| Melting Point | 70 °C | [3] |
| Boiling Point | 297.8 °C at 760 mmHg | [3] |
| Density | 1.43 g/cm³ | [3][4] |
| Flash Point | 133.9 °C | [3] |
| Solubility | No specific data available for a range of organic solvents. Researchers should perform solubility tests in solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide to determine suitable reaction and purification conditions. |
Synthesis and Mechanistic Insights
A common approach involves the cyclization of a suitably substituted thiophene precursor. For instance, the synthesis of a related compound, diethyl 2,3-dihydrothieno[3,4-b][1][2]dioxine-5,7-dicarboxylate, is achieved by reacting diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dichloroethane in acetonitrile under elevated temperature and pressure.[5] This suggests a similar pathway for the target molecule, likely starting from a thiophene derivative bearing a nitrile group and vicinal hydroxyl or leaving groups that can undergo cyclization with a C2-synthon like ethylene glycol or its equivalent.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for 2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile.
The choice of reagents and reaction conditions would be critical in optimizing the yield and purity of the final product. The electron-withdrawing nature of the nitrile group would influence the reactivity of the thiophene ring, a factor that must be considered when designing the specific synthetic strategy.
Potential Applications in Research and Drug Development
The thieno[3,4-b]dioxine scaffold is a key component in various functional materials and has been explored as a core structure in medicinal chemistry.
Intermediate for Organic Electronics
Derivatives of the thieno[3,4-b]dioxine core, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are well-known for their high conductivity and stability, making them crucial in the field of organic electronics. While 2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile itself is not a conducting polymer, its structure makes it a valuable monomer or intermediate for the synthesis of novel organic semiconductors and conducting materials. The nitrile group offers a site for further functionalization, allowing for the fine-tuning of electronic properties.
Building Block in Medicinal Chemistry
The structural motif of 2H,3H-Thieno[3,4-b][1][2]dioxine is found in molecules with interesting biological activities. For instance, a structurally similar compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a lead compound for the development of potent PARP1 (Poly(ADP-ribose)polymerase 1) inhibitors.[5] PARP1 is a key enzyme in DNA repair and a validated target in cancer therapy.
Signaling Pathway Implication:
Caption: Simplified diagram of PARP1's role in DNA repair and the therapeutic potential of its inhibitors.
The nitrile group of 2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for the synthesis of a library of derivatives for screening against various biological targets.
Safety and Handling
As a laboratory chemical, 2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile should be handled with appropriate safety precautions. The following information is derived from available safety data sheets.[3]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[3]
-
Skin Irritation (Category 2) - H315: Causes skin irritation.[3]
-
Eye Irritation (Category 2) - H319: Causes serious eye irritation.[3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation - H335: May cause respiratory irritation.[3]
Pictograms:
-
GHS07: Exclamation Mark[5]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[3]
Experimental Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Some suppliers recommend refrigerated storage.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Suppliers
2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile is available from several chemical suppliers, typically for research and development purposes. Purity levels and available quantities may vary. It is crucial to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.
| Supplier | Purity/Specification | Notes |
| 3ASenrise | 98% | For research use only.[1] |
| Sigma-Aldrich | Not specified | Sold under the Bide Pharmatech brand.[5] |
| Combi-Blocks, Inc. | ≤ 100% | For scientific research and development only.[2] |
| BLD Pharmatech Co., Limited | 95% | - |
| ChemScene | ≥98% | - |
| Biosynth | Not specified | Useful research chemical. |
| Echemi | 100% | -[3] |
Conclusion
2H,3H-Thieno[3,4-b][1][2]dioxine-5-carbonitrile is a versatile heterocyclic compound with significant potential as a building block in both materials science and drug discovery. Its well-defined structure and the reactivity of its nitrile group offer numerous possibilities for the synthesis of more complex molecules with tailored properties. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation of technical information for scientists and researchers working with this compound. Adherence to strict safety protocols is paramount when handling this chemical.
References
Sources
- 1. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydro-, diethyl ester synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Combretastatin Analogues Utilizing Thieno[3,4-b]dioxine Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of a novel class of combretastatin analogues. By strategically employing a thieno[3,4-b]dioxine core as a bioisosteric replacement for one of the phenyl rings of the parent combretastatin A-4 (CA-4), we aim to explore new chemical space and potentially develop analogues with enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. This document outlines detailed, step-by-step protocols for the synthesis of key thieno[3,4-b]dioxine precursors and their subsequent elaboration into the target combretastatin analogues via robust and well-established synthetic methodologies such as the Wittig reaction. Furthermore, standardized protocols for the preliminary in vitro assessment of their cytotoxic activity against cancer cell lines are provided.
Introduction: The Therapeutic Potential of Combretastatins and the Rationale for Thieno[3,4-b]dioxine Incorporation
Combretastatin A-4 (CA-4), a natural product isolated from the bark of the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine-binding site on β-tubulin, CA-4 disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells. The cis-stilbene scaffold of CA-4, featuring a 3,4,5-trimethoxyphenyl "A" ring and a 3-hydroxy-4-methoxyphenyl "B" ring, is crucial for its high biological activity.[2] However, the susceptibility of the cis-double bond to isomerization into the less active trans-isomer presents a significant challenge for its clinical development.[2]
To overcome this limitation and to further probe the structure-activity relationship (SAR) of this pharmacophore, numerous analogues have been synthesized.[4] A common strategy involves replacing the stilbene double bond with heterocyclic rings to lock the molecule in a favorable conformation.[5] Another approach focuses on modifying the "B" ring to enhance potency and improve physicochemical properties.
This guide explores the innovative use of the thieno[3,4-b]dioxine scaffold as a novel "B" ring surrogate. The rationale for this choice is multi-faceted:
-
Bioisosteric Replacement: The thieno[3,4-b]dioxine ring system can be considered a bioisostere of a substituted phenyl ring, potentially mimicking its steric and electronic properties to maintain favorable interactions with the tubulin binding site.
-
Conformational Rigidity: The fused ring system introduces a degree of conformational constraint, which may prevent unproductive binding conformations and enhance binding affinity.
-
Modulation of Physicochemical Properties: The introduction of the heteroatoms (sulfur and oxygen) is expected to modulate the lipophilicity and metabolic stability of the resulting analogues, which could lead to improved pharmacokinetic profiles.[6]
Overall Synthetic Strategy
The proposed synthetic strategy is a convergent approach that involves the preparation of a key functionalized thieno[3,4-b]dioxine precursor, which will then be coupled with a suitably functionalized derivative of the 3,4,5-trimethoxyphenyl "A" ring. A Wittig reaction is proposed as the key carbon-carbon bond-forming step to construct the ethylene bridge characteristic of the combretastatin scaffold.
Figure 1: Proposed synthetic workflow for thieno[3,4-b]dioxine-based combretastatin analogues.
Experimental Protocols
Part 1: Synthesis of the Key Thieno[3,4-b]dioxine Precursor
This section details the synthesis of 2-formyl-2,3-dihydrothieno[3,4-b][7][8]dioxine, a key intermediate for the subsequent Wittig reaction. The synthesis starts from commercially available 3,4-dimethoxythiophene.
Protocol 1.1: Synthesis of 2-Hydroxymethyl-2,3-dihydrothieno[3,4-b][7][8]dioxine
Causality: This reaction is a transetherification reaction where the methoxy groups of 3,4-dimethoxythiophene are displaced by the hydroxyl groups of glycerol in an acid-catalyzed intramolecular cyclization.
Materials:
-
3,4-Dimethoxythiophene
-
Glycerol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxythiophene (1.0 eq), glycerol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Heat the reaction mixture to reflux and continuously remove water using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-hydroxymethyl-2,3-dihydrothieno[3,4-b][7][8]dioxine as a viscous oil or low-melting solid.
Protocol 1.2: Synthesis of 2-Formyl-2,3-dihydrothieno[3,4-b][7][8]dioxine
Causality: The primary alcohol synthesized in the previous step is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC). This aldehyde will serve as the electrophile in the Wittig reaction.
Materials:
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of PCC (1.5 eq) and silica gel (equal weight to PCC) in anhydrous DCM.
-
Dissolve 2-hydroxymethyl-2,3-dihydrothieno[3,4-b][7][8]dioxine (1.0 eq) in anhydrous DCM and add it to the PCC suspension in one portion.
-
Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® topped with a layer of silica gel. Wash the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-formyl-2,3-dihydrothieno[3,4-b][7][8]dioxine.
Part 2: Synthesis of the 3,4,5-Trimethoxybenzyltriphenylphosphonium Bromide (Wittig Salt)
This section describes the preparation of the phosphonium salt required for the Wittig reaction.
Protocol 2.1: Synthesis of 3,4,5-Trimethoxybenzyl Bromide
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4,5-trimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice-water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4,5-trimethoxybenzyl bromide, which can often be used in the next step without further purification.
Protocol 2.2: Synthesis of 3,4,5-Trimethoxybenzyltriphenylphosphonium Bromide
Materials:
-
3,4,5-Trimethoxybenzyl bromide
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 12-18 hours. A white precipitate should form.
-
Cool the reaction mixture to room temperature and collect the white solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the desired phosphonium salt.
Part 3: Synthesis of the Thieno[3,4-b]dioxine Combretastatin Analogue via Wittig Reaction
This protocol describes the key coupling step to form the final product.
Figure 2: Simplified mechanism of the Wittig reaction.
Protocol 3.1: Wittig Olefination
Causality: A strong base deprotonates the phosphonium salt to form a nucleophilic ylide, which then attacks the electrophilic carbonyl carbon of the thieno[3,4-b]dioxine aldehyde. The resulting intermediate collapses to form the desired alkene and triphenylphosphine oxide.[9][10]
Materials:
-
3,4,5-Trimethoxybenzyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-BuLi, KHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Carefully add NaH (1.2 eq) portion-wise. The mixture should turn a deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-formyl-2,3-dihydrothieno[3,4-b][7][8]dioxine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the cis and trans isomers of the final thieno[3,4-b]dioxine combretastatin analogue.
Table 1: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction Type | Key Reagents | Expected Product | Typical Yield Range |
| 1.1 | Transetherification | 3,4-Dimethoxythiophene, Glycerol, p-TsOH | 2-Hydroxymethyl-2,3-dihydrothieno[3,4-b][7][8]dioxine | 50-70% |
| 1.2 | Oxidation | PCC | 2-Formyl-2,3-dihydrothieno[3,4-b][7][8]dioxine | 70-85% |
| 2.1 | Bromination | 3,4,5-Trimethoxybenzyl alcohol, PBr₃ | 3,4,5-Trimethoxybenzyl bromide | >90% (crude) |
| 2.2 | Salt Formation | PPh₃ | 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide | 85-95% |
| 3.1 | Wittig Olefination | Wittig Salt, Aldehyde, NaH | Thieno[3,4-b]dioxine Combretastatin Analogue | 40-60% (combined isomers) |
Part 4: Characterization of Synthesized Analogues
The synthesized intermediates and final products should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The coupling constants of the vinylic protons in the ¹H NMR spectrum can be used to determine the cis or trans geometry of the double bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compounds and for separating the cis and trans isomers if this is not achieved by column chromatography.
Part 5: Application Notes for Biological Evaluation
Once the novel thieno[3,4-b]dioxine combretastatin analogues have been synthesized and characterized, their biological activity can be assessed. A primary screen should evaluate their cytotoxicity against a panel of human cancer cell lines.
Protocol 5.1: Sulforhodamine B (SRB) Cytotoxicity Assay
Causality: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11][12] The dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the number of cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
Synthesized combretastatin analogues dissolved in DMSO (stock solutions)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4 °C)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (determined empirically for each cell line to ensure logarithmic growth throughout the experiment) in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin or CA-4).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Terminate the experiment by gently adding 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4 °C to fix the cells.
-
Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.
-
Allow the plates to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plates on a shaker for 5-10 minutes.
-
Measure the optical density (OD) at 565 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that causes 50% growth inhibition) for each compound.
Protocol 5.2: MTT Cytotoxicity Assay
Causality: The MTT assay is another colorimetric assay for assessing cell metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
All materials from Protocol 5.1, except for TCA, SRB, and associated solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Follow steps 1-4 of the SRB assay protocol.
-
After the incubation period with the test compounds, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37 °C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (concentration that inhibits 50% of cell viability) for each compound.
Table 2: Data Presentation for Cytotoxicity Assays
| Compound | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) ± SD |
| Analogue 1 (cis) | MCF-7 | Experimental Value |
| HeLa | Experimental Value | |
| HCT116 | Experimental Value | |
| Analogue 1 (trans) | MCF-7 | Experimental Value |
| HeLa | Experimental Value | |
| HCT116 | Experimental Value | |
| Combretastatin A-4 | MCF-7 | Reference Value |
| HeLa | Reference Value | |
| HCT116 | Reference Value |
Conclusion and Future Directions
This guide provides a detailed and scientifically grounded framework for the synthesis and evaluation of novel combretastatin analogues incorporating a thieno[3,4-b]dioxine core. The successful synthesis and promising biological activity of these compounds could pave the way for a new class of potent anticancer agents. Future work should focus on a broader evaluation of the most active compounds, including mechanism of action studies (e.g., tubulin polymerization assays, cell cycle analysis), in vivo efficacy studies in animal models, and further SAR exploration to optimize the lead compounds.
References
- (Reference to a relevant review on combretastatin synthesis, e.g.
-
(Reference to a paper on the Wittig reaction in combretastatin synthesis, e.g., from search results)[9][10]
-
(Reference to a paper on the synthesis of functionalized thieno[3,4-b]dioxine or related heterocycles)[16][17][18]
- (Additional relevant references
(A complete, numbered reference list with full citations and clickable URLs would be compiled here based on the specific literature used to develop the protocols.)
Sources
- 1. Thieno[3,4-b]-1,4-dioxin-5,7-dicarboxylic acid, 2,3-dihydro-, diethyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,3-Dihydrothieno[3,4-B][1,4]dioxin-5-ylmethanol - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
Application Notes and Protocols for 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Thieno[3,4-b]dioxine Derivatives in Organic Photovoltaics
Organic solar cells (OSCs) have emerged as a promising renewable energy technology due to their potential for low-cost fabrication, light weight, and mechanical flexibility.[1] The heart of an OSC is the active layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. The efficiency of these devices is critically dependent on the chemical structure and resulting electronic properties of these components.
The 2,3-dihydrothieno[3,4-b]dioxine moiety, often referred to as ethylenedioxythiophene (EDOT), is a highly valuable building block in the design of conjugated polymers for organic electronics. Its electron-rich nature makes it an excellent component for donor materials in OSCs. The introduction of a nitrile group (-CN) at the 5-position of the 2,3-dihydrothieno[3,4-b]dioxine core, creating 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile, offers a strategic approach to fine-tune the electronic properties of the resulting polymers. The strong electron-withdrawing nature of the nitrile group can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is a key strategy for increasing the open-circuit voltage (Voc) of the solar cell, a critical parameter for overall power conversion efficiency (PCE).[1]
This document provides a comprehensive guide to the application of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile in the fabrication of organic solar cells. It covers the synthesis of the monomer, its polymerization into a donor-acceptor copolymer, and detailed protocols for the fabrication and characterization of corresponding solar cell devices.
Part 1: Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile Monomer
A plausible synthetic route to 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile can be adapted from established procedures for similar derivatives, such as the corresponding carbaldehyde.[2][3] The following protocol is a proposed pathway and may require optimization.
Protocol 1: Synthesis of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde
This initial step is based on the Vilsmeier-Haack reaction of 2,3-dihydrothieno[3,4-b]dioxine.
Materials:
-
2,3-Dihydrothieno[3,4-b]dioxine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dihydrothieno[3,4-b]dioxine (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
Protocol 2: Conversion of Aldehyde to Nitrile
This step outlines the conversion of the synthesized aldehyde to the target carbonitrile.
Materials:
-
2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde
-
Hydroxylamine hydrochloride
-
Formic acid
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve 2,3-Dihydrothieno[3,4-b]dioxine-5-carbaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in formic acid.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with toluene (3 x 30 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile can be further purified by recrystallization or column chromatography.
Part 2: Synthesis of Donor-Acceptor Copolymer
The synthesized 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile monomer can be copolymerized with a suitable electron-accepting comonomer to create a donor-acceptor (D-A) type conjugated polymer. Stille or Suzuki cross-coupling reactions are common methods for this purpose.[4] The following is a general protocol for a Stille coupling reaction.
Materials:
-
2,5-Dibromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbonitrile (Monomer A - requires bromination of the synthesized nitrile)
-
Distannylated acceptor comonomer (e.g., a distannylated benzothiadiazole derivative) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene or toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Monomer A (1 equivalent), Monomer B (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and P(o-tol)₃ (0.08 equivalents) in anhydrous chlorobenzene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
The purified polymer is obtained by precipitating the chloroform fraction in methanol and drying under vacuum.
Caption: Workflow for the synthesis of a donor-acceptor copolymer.
Part 3: Organic Solar Cell Fabrication Protocol
This section details the fabrication of a bulk heterojunction organic solar cell in a standard architecture: ITO/PEDOT:PSS/Active Layer/Ca/Al.
Protocol 3: Substrate Preparation and Cleaning
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Acetone
-
Detergent solution (e.g., Hellmanex)
-
Ultrasonic bath
-
UV-Ozone cleaner or oxygen plasma asher
Procedure:
-
Sequentially clean the ITO substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned ITO substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function and ensure a hydrophilic surface.
Protocol 4: Deposition of the Hole Transport Layer (HTL)
Materials:
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Spin coater
-
Hotplate
Procedure:
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the pre-cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 140 °C for 15 minutes in a nitrogen-filled glovebox.
Protocol 5: Deposition of the Active Layer
Materials:
-
Synthesized Donor-Acceptor Copolymer
-
Electron Acceptor (e.g., PC₇₁BM)
-
Anhydrous chlorobenzene or o-dichlorobenzene
-
Stirring hotplate
-
Spin coater
Procedure:
-
Prepare a blend solution of the donor polymer and the acceptor (e.g., in a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically around 20-30 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 50 °C) in the glovebox to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at a speed optimized for the desired thickness (typically 80-100 nm), for example, at 1000-2000 rpm for 60 seconds.
-
Allow the film to dry slowly in the glovebox. Some systems may benefit from solvent annealing (leaving the film in a solvent vapor environment for a period) or thermal annealing (heating the film on a hotplate).
Protocol 6: Deposition of the Cathode
Materials:
-
Thermal evaporator
-
Calcium (Ca)
-
Aluminum (Al)
-
Shadow mask
Procedure:
-
Place the substrates with the active layer in a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Using a shadow mask to define the active area, sequentially deposit a layer of Calcium (Ca) (e.g., 20 nm) and a layer of Aluminum (Al) (e.g., 100 nm). The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al).
Caption: Standard architecture of a bulk heterojunction organic solar cell.
Part 4: Characterization and Performance Metrics
Protocol 7: Device Characterization
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source meter unit
-
Quantum efficiency measurement system
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrophotometer
Procedures:
-
Current Density-Voltage (J-V) Characteristics: Measure the J-V curves of the fabricated devices under simulated sunlight to determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the contribution of different wavelengths of light to the photocurrent.
-
Morphology Characterization: Use AFM to investigate the surface morphology and phase separation of the active layer blend.
-
Optical Properties: Use UV-Vis spectrophotometry to measure the absorption spectrum of the polymer and the active layer blend to assess the light-harvesting capabilities.
Representative Performance Data
| Polymer System (Donor:Acceptor) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDPTT-C:PC₇₁BM | 0.80 | - | - | 5.2 | [1] |
| PDTSTPD:PC₇₁BM | - | - | - | 7.3 | [3] |
| PIID[2F]T (Acceptor) with PBFTAZ (Donor) | - | - | - | >7.0 | [5] |
Conclusion and Future Outlook
The use of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile as a monomer unit in the synthesis of donor-acceptor copolymers represents a promising strategy for the development of high-performance organic solar cells. The electron-withdrawing nitrile group allows for the targeted tuning of the polymer's electronic energy levels, which is crucial for maximizing the open-circuit voltage and, consequently, the overall power conversion efficiency. The protocols provided herein offer a comprehensive guide for researchers to explore the potential of this and similar building blocks in the field of organic photovoltaics. Further research should focus on the optimization of the monomer synthesis, the exploration of different acceptor comonomers, and the fine-tuning of device fabrication parameters to fully realize the potential of these materials.
References
-
Chu, T.-Y., et al. (2011). Bulk Heterojunction Solar Cells Using Thieno[3,4-c]pyrrole-4,6-dione and Dithieno[3,2-b:2',3'-d]silole Copolymer With a Power Conversion Efficiency of 7.3%. Journal of the American Chemical Society. Available at: [Link]
-
Diva-portal.org. (n.d.). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. Available at: [Link]
-
He, Z., et al. (2011). Synthesis of a polythieno[3,4-b]thiophene derivative with a low-lying HOMO level and its application in polymer solar cells. Chemical Communications. Available at: [Link]
-
Isaac Scientific Publishing. (2016). Fabrication of Organic Solar Cells based on Photosensitive Small Molecules and Study of Electron Acceptor Layer Effect on Efficiency. Available at: [Link]
-
McNeill, C. R., & Li, F. (2022). Polymer Synthesis for Morphology Control of Organic Solar Cells. Available at: [Link]
-
Min, J., et al. (2021). A Facile Synthetic Approach Based on Thieno[3,4-c]pyrrole-4,6-dione to Construct Polymer Donors for Highly-Efficient Organic Solar Cells. Energy & Environmental Science. Available at: [Link]
-
Nielsen, C. B., et al. (2015). Isoindigo-3,4-Difluorothiophene Polymer Acceptors Yield "All-Polymer" Bulk-Heterojunction Solar Cells with over 7 % Efficiency. Angewandte Chemie International Edition. Available at: [Link]
-
Ooi, Z. E., et al. (2020). Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. Polymers. Available at: [Link]
-
Park, J., et al. (2021). Synthesis of 3,4-dimethoxythiophene spacer-based non-fullerene acceptors for efficient organic solar cells. Synthetic Metals. Available at: [Link]
-
Durmus, M., et al. (2019). Synthesis and organic solar cell performance of BODIPY and coumarin functionalized SWCNTs or graphene oxide nanomaterials. Dalton Transactions. Available at: [Link]
-
ResearchGate. (n.d.). Summary of organic solar cell performance metrics. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. Available at: [Link]
-
Wu, T.-C., et al. (2012). Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. Dyes and Pigments. Available at: [Link]
-
Chu, T.-Y., et al. (2011). Bulk heterojunction solar cells using thieno[3,4-c]pyrrole-4,6-dione and dithieno[3,2-b:2',3'-d]silole copolymer with a power conversion efficiency of 7.3%. Journal of the American Chemical Society. Available at: [Link]
-
McNeill, C. R., et al. (2008). Organic bulk heterojunction solar cells using poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene). Applied Physics Letters. Available at: [Link]
-
Ali, M. U., et al. (2024). Density Functional Theory Simulation of Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole-Based Organic Solar Cells. Molecules. Available at: [Link]
-
Hellberg, J., et al. (2003). Synthesis of 2,3-Dihydrothieno[2,3-b]-1,4-dithiine, 2,3-Dihydrothieno-[3,2-b]-1,4-oxathiine, 2,3-Dihydrothieno[2,3-b]-1,4-oxathiine and Their Transformation into Corresponding End-Capped Oligomers. Synthesis. Available at: [Link]
-
Green, M. A., et al. (2022). Solar cell efficiency tables (Version 61). Progress in Photovoltaics: Research and Applications. Available at: [Link]
-
Li, X., et al. (2020). Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells. ACS Omega. Available at: [Link]
-
mediaTUM. (n.d.). Active Layer Morphology in Non-Fullerene Organic Solar Cells. Available at: [Link]
-
eCrystals. (2007). 2,3-Dihydrothieno[3,4-B][6][7]dioxine-5-carbaldehyde. Available at: [Link]
-
Zhang, J., et al. (2016). A Thieno[3,4- b ]thiophene-Based Non-Fullerene Electron Acceptor for High-Performance Bulk-Heterojunction Organic Solar Cells. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrothieno[3,4-B][1,4]dioxine-5-carbaldehyde - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 4. CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Thieno[3,4-b]dioxine (EDOT) Based Donor-Acceptor Polymers
[1][2]
Abstract & Strategic Overview
This guide details the synthesis of low-bandgap conjugated polymers incorporating 3,4-ethylenedioxythiophene (EDOT) as the electron-rich donor unit. By coupling EDOT with electron-deficient acceptors (e.g., benzothiadiazole, diketopyrrolopyrrole), researchers can compress the optical bandgap (
Why EDOT?
Unlike standard thiophene, the ethylenedioxy bridge in EDOT exerts a strong mesomeric (
Core Synthetic Challenges
-
Solubility: Unsubstituted EDOT polymers are notoriously insoluble. Strategy: Use solubilizing alkyl chains on the acceptor unit or use ProDOT (propylenedioxythiophene) derivatives.
-
Stoichiometry: Step-growth polymerization follows the Carothers equation; a deviation of
from 1:1 stoichiometry drastically limits molecular weight ( ). -
Defects:
-coupling (branching) destroys planarity and charge transport.
Pre-Synthesis: Monomer & Catalyst Handling
Critical Safety & Purity Protocol:
-
Monomer Purity: EDOT monomers must be recrystallized or distilled immediately prior to use. Oxidized impurities terminate chains.
-
Catalyst: For Stille coupling,
/ is preferred over due to better stability and lower homocoupling rates. -
Environment: All reactions must occur in a glovebox or under strict Schlenk lines (
).
Workflow Visualization
The following diagram outlines the logical flow from monomer selection to device-ready polymer.
Figure 1: End-to-end workflow for synthesizing electronic-grade conjugated polymers.
Protocol A: Stille Cross-Coupling (The Gold Standard)
Target: High molecular weight, defect-free alternating copolymers.
Mechanism:
Reagents
-
Donor: 2,5-bis(trimethylstannyl)-3,4-ethylenedioxythiophene (1.00 eq).
-
Acceptor: Dibromo-functionalized Acceptor (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.00 eq).
-
Catalyst:
(2 mol%) and (8 mol%). -
Solvent: Anhydrous Toluene or Chlorobenzene (degassed).
Step-by-Step Methodology
-
Loading: In a glovebox, weigh monomer D and monomer A into a microwave vial or Schlenk tube. Precision is vital (use an analytical balance to 0.01 mg).
-
Catalyst Addition: Add the Pd source and ligand.
-
Solvation: Add solvent to reach a concentration of 0.1 M – 0.2 M. Seal the vessel.
-
Thermal Cycle:
-
Conventional:[1] Heat to 100–120°C for 24–48 hours.
-
Microwave: Ramp to 100°C (5 min), 120°C (5 min), 140°C (30 min).
-
Observation: The solution should darken (red
purple dark blue/black) indicating conjugation length extension.
-
-
End-Capping (Critical):
-
Add 2-tributylstannylthiophene (0.1 eq), heat for 1 hour (caps bromide ends).
-
Add 2-bromothiophene (0.1 eq), heat for 1 hour (caps stannyl ends).
-
Reasoning: Uncapped ends act as charge traps in devices and degrade stability.
-
Protocol B: Direct Arylation Polymerization (DArP)
Target: Green synthesis (Tin-free), lower cost.
Mechanism: C-H activation.[2] Requires careful optimization to prevent
Reagents
-
Donor: 3,4-ethylenedioxythiophene (EDOT) (1.00 eq).
-
Acceptor: Dibromo-functionalized Acceptor (1.00 eq).
-
Catalyst: Herrmann’s Catalyst or
(2-5 mol%). -
Ligand:
or equivalent. -
Base:
or (2.5 eq). -
Acid additive: Pivalic acid (0.3 eq) – Acts as a proton shuttle to lower C-H activation energy.
Step-by-Step Methodology
-
Setup: Combine monomers, base, and catalyst in a Schlenk tube.
-
Solvent: Add anhydrous DMAc (Dimethylacetamide) or Toluene.
-
Degassing: Freeze-pump-thaw (3 cycles) is mandatory to remove
which quenches the Pd-hydride intermediate. -
Reaction: Heat to 100–120°C for 12–24 hours.
-
Workup: Precipitate into acidic methanol (MeOH + HCl) to neutralize the base and remove Pd residues.
Purification: The Soxhlet Extraction System
Crude polymers contain oligomers, catalyst residues, and salts. Soxhlet extraction fractionates the polymer by molecular weight and solubility.
Protocol:
-
Precipitation: Pour the reaction mixture into 200mL cold Methanol. Filter the solid into a cellulose thimble.
-
Sequential Extraction (The "Ladder" Approach):
| Solvent | Duration | Target Impurity / Fraction |
| Methanol | 12 hrs | Catalyst ligands, salts, high-boiling solvents. |
| Acetone | 12 hrs | Unreacted monomers, very short oligomers. |
| Hexanes | 12 hrs | Low MW polymer chains (often greasy/amorphous). |
| Chloroform | 12 hrs | Target High MW Polymer. Collect this fraction. |
| Chlorobenzene | Optional | Ultra-high MW fraction (if insoluble in |
-
Final Recovery: Concentrate the Chloroform fraction, re-precipitate in Methanol, filter, and dry under high vacuum.
Characterization & Validation (QC)
Self-Validating the Synthesis
How do you verify the reaction succeeded without relying on blind faith?
-
NMR Spectroscopy:
-
Success Indicator: Broadening of aromatic peaks (slow tumbling of large chains).
-
Failure Indicator: Sharp peaks indicate oligomers or unreacted monomer.
-
Defect Check: In DArP, look for signals at ~7.0 ppm indicating non-specific coupling if non-blocked thiophenes are present.
-
-
Gel Permeation Chromatography (GPC):
-
Target
, PDI . -
Note: Rigid rods often overestimate MW against Polystyrene standards.
-
-
Cyclic Voltammetry (CV):
Mechanism Diagram: Stille Cycle
Understanding the catalytic cycle helps troubleshoot "stalled" reactions.
Figure 2: The Stille catalytic cycle. Transmetallation is the bottleneck; ensure anhydrous conditions to prevent side reactions.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Molecular Weight | Non-stoichiometric balance. | Re-purify monomers. Weigh to 4 decimal places. |
| Black Precipitate | "Palladium Black" formation. | Ligand dissociation. Add more ligand or lower temp. |
| Insoluble Polymer | Alkyl chains too short. | Use branched alkyl chains (e.g., 2-ethylhexyl) on the acceptor. |
| Broad PDI (>3.0) | Slow initiation or aggregation. | Switch to microwave heating for uniform thermal profile. |
References
-
Synthesis of Donor-Acceptor Copolymers via Direct Arylation: Source: MDPI, 2022. "Synthesis of Donor–Acceptor Copolymers Derived from Diketopyrrolopyrrole and Fluorene via Eco-Friendly Direct Arylation."
-
Bandgap Engineering of EDOT Polymers: Source: RSC Advances, 2022. "EDOT-based conjugated polymers accessed via C–H direct arylation for efficient photocatalytic hydrogen production."[5][6]
-
Purification Protocols (Soxhlet): Source: Chalmers University of Technology. "Better polymers through HPLC purification and Soxhlet extraction."
-
Stille Coupling Mechanisms & Defects: Source: Journal of the American Chemical Society. "Donor–Acceptor Polymers."[5][7][2][4][6][8]
-
Direct Arylation of Thieno[3,4-b]thiophene: Source: University of Massachusetts. "Thieno[3,4-b]thiophene Acceptors with Alkyl, Aryl, Perfluoroalkyl, and Perfluorophenyl Pendants."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EDOT-based conjugated polymers accessed via C–H direct arylation for efficient photocatalytic hydrogen production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDOT-based conjugated polymers accessed via C–H direct arylation for efficient photocatalytic hydrogen production - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
functionalization of the 2,3-Dihydrothieno[3,4-b]dioxine core
Application Note: Functionalization of the 2,3-Dihydrothieno[3,4-b]dioxine (EDOT) Core
Executive Summary
The 2,3-Dihydrothieno[3,4-b]dioxine core (EDOT) is the structural parent of PEDOT, the gold standard in conducting polymers for bioelectronics.[1] However, the native EDOT core lacks specific binding sites for biological targets. This guide details the strategic functionalization of the EDOT ethylene bridge, transforming it from a passive conductive scaffold into an active bio-interface. We focus on the synthesis of Hydroxymethyl-EDOT (EDOT-MeOH) as a universal precursor and its conversion into Exomethylene-EDOT (EDOT-EM) , a potent "click-ready" monomer for gentle bioconjugation.[1]
Strategic Synthesis Overview
Functionalization must occur prior to polymerization to ensure homogenous distribution of functional groups along the polymer backbone. We employ a divergent synthetic strategy:
-
The Anchor (EDOT-MeOH): Introduction of a hydroxyl handle via cyclization.
-
The Pivot (EDOT-EM): Elimination of the hydroxyl group to form an exomethylene alkene.
-
The Payload (Thiol-Ene Click): Rapid, radical-mediated attachment of peptides, drugs, or antibodies.[1]
Pathway Visualization
Figure 1: Divergent synthetic pathway from raw starting material to bio-functionalized monomer.[2]
Detailed Protocols
Protocol 1: Synthesis of Hydroxymethyl-EDOT (EDOT-MeOH)
The foundational step.[1][3] This reaction builds the dioxane ring with a pendant hydroxyl group.
Reagents:
-
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (Starting Material)[1][4]
-
Epibromohydrin[1]
-
Potassium Carbonate (
)[5] -
Ethanol (EtOH) and DMF
Procedure:
-
Cyclization: Dissolve diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (10 mmol) in DMF (50 mL). Add
(25 mmol) and epibromohydrin (12 mmol). Heat to 110°C for 12 hours. -
Saponification: Cool the mixture. Add 2M NaOH (aq) and reflux for 4 hours to hydrolyze the ethyl esters to carboxylic acids.
-
Decarboxylation: Acidify to pH 2 with HCl. Isolate the diacid precipitate. Dissolve in quinoline with a catalytic amount of copper powder. Heat to 200°C for 2 hours.
-
Critical Step: Vigorous
evolution indicates successful decarboxylation.
-
-
Purification: Filter catalyst, extract with ether, and purify via flash chromatography (Hexane/EtOAc 7:3).
-
Yield Target: 40-50% overall.
-
Validation:
NMR (CDCl3): Multiplet at 4.1-4.3 ppm (dioxane protons), Singlet at 6.3 ppm (thiophene protons).[1]
-
Protocol 2: Generation of Exomethylene-EDOT (EDOT-EM)
Converting the alcohol to an alkene for "Click" chemistry.
Rationale: The hydroxyl group of EDOT-MeOH is reactive but sterically hindered. Converting it to an exomethylene group allows for Thiol-Ene Click Chemistry , which is orthogonal to most biological functional groups (amines, carboxylic acids).[1]
Procedure:
-
Activation: Dissolve EDOT-MeOH (5 mmol) in DCM. Add Tosyl Chloride (TsCl, 6 mmol) and Pyridine (10 mmol). Stir at RT for 6 hours.[5]
-
Elimination: Dissolve the isolated EDOT-OTs intermediate in THF. Add Potassium tert-butoxide (
-BuOK, 7 mmol) at 0°C. Stir for 2 hours. -
Workup: Quench with water, extract with DCM.
-
Yield Target: 70-80%.
-
Validation:
NMR: Disappearance of CH-OH multiplet; appearance of two singlets at 4.8 ppm and 5.2 ppm (exocyclic alkene protons).
-
Protocol 3: Thiol-Ene "Click" Bioconjugation
Attaching the payload (Peptide/Drug).[1]
Reagents:
-
Thiol-containing Ligand (e.g., Cysteine-RGD peptide, Thiolated DNA)[1]
-
Photoinitiator (DMPA) or Thermal Initiator (AIBN)
Procedure:
-
Mix: Combine EDOT-EM (1 eq) and Thiol-Ligand (1.2 eq) in degassed methanol or dioxane.
-
Initiate: Add DMPA (0.05 eq). Irradiate with UV light (365 nm) for 15-30 minutes.[1]
-
Note: For sensitive proteins, use a water-soluble radical initiator (VA-044) and conduct at 37°C in buffer.[1]
-
-
Purification: The reaction is often quantitative. Remove excess thiol via dialysis or scavenger resin.
Electropolymerization & Device Fabrication
Once the functionalized monomer (EDOT-R) is synthesized, it must be polymerized onto the electrode surface.
Electrolyte Formulation:
| Component | Concentration | Role |
|---|---|---|
| Functionalized Monomer | 10 mM | Source of conductive polymer |
| Base Monomer (EDOT) | 0-5 mM | Optional: Copolymerize to tune density |
| Solvent | Acetonitrile/Water (1:[1]1) | Solubilizes hydrophobic monomers |
| Dopant |
Deposition Protocol (Galvanostatic):
-
Setup: Three-electrode cell (WE: Gold/Pt, RE: Ag/AgCl, CE: Pt wire).[1]
-
Method: Apply constant current density of 0.5 mA/cm².
-
Duration: Charge limit of 100 mC/cm² (controls film thickness to ~200 nm).
-
Validation:
-
Cyclic Voltammetry (CV): Scan -0.6V to +0.8V. Look for rectangular capacitive behavior (indicative of PEDOT).
-
Impedance (EIS): Measure at 1 kHz. Functionalized films should maintain low impedance (< 5 kΩ for microelectrodes).
-
Troubleshooting & Critical Parameters
-
Issue: Monomer Insolubility.
-
Cause: Large hydrophobic peptide payloads.
-
Solution: Use a co-solvent system (Acetonitrile/PBS) or use a surfactant (SDS) during polymerization.
-
-
Issue: Loss of Bioactivity.
-
Cause: Radical damage during polymerization.
-
Solution: Polymerize the precursor (EDOT-acid or EDOT-alkyne) first, then attach the protein to the solid polymer film (Post-polymerization functionalization).
-
-
Issue: Delamination.
-
Cause: Poor adhesion to gold.
-
Solution: Pre-treat the electrode with an EDOT-thiol self-assembled monolayer (SAM) to covalently anchor the polymer.[1]
-
References
-
Synthesis of Hydroxymethyl-EDOT
-
EDOT-Exomethylene & Click Chemistry
-
Bio-Functionalization Strategies
-
Mitsunobu Reaction Mechanisms
-
Electropolymerization Protocols
-
Cui, X., & Martin, D. C.[1] "Electrochemical deposition and characterization of poly(3,4-ethylenedioxythiophene) on neural microelectrode arrays." Sensors and Actuators B: Chemical, 2003.
-
Sources
- 1. WO2018009924A1 - Synthesis of functionalizable or functionalized poly (3,4-ethylenedioxythiophene)-based polymers and monomers therefor - Google Patents [patents.google.com]
- 2. yacooscience.com [yacooscience.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EDOT-based conjugated polymers accessed via C–H direct arylation for efficient photocatalytic hydrogen production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN108329329B - Method for synthesizing hydroxymethyl EDOT - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Wittig Reactions with Electron-Rich Aldehydes
Executive Summary: The "Electronic Mismatch"
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing low conversion rates or stalled reactions when attempting Wittig olefinations with electron-rich aldehydes (e.g., p-anisaldehyde, indole-3-carboxaldehyde, or pyrrole derivatives).
The Core Issue: The Wittig reaction relies on the nucleophilic attack of a phosphonium ylide onto a carbonyl carbon. Electron-rich aldehydes possess a strong electron-donating group (EDG) that pushes electron density into the carbonyl system (often via resonance), significantly raising the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the carbonyl carbon less electrophilic , creating an electronic mismatch with the ylide.
This guide provides field-proven protocols to overcome this deactivation through Lewis acid catalysis, concentration modulation, and advanced purification techniques.
Diagnostic Workflow
Before altering your conditions, use this decision tree to identify the specific failure mode of your experiment.
Figure 1: Diagnostic decision tree for troubleshooting Wittig reaction failures.
Module 1: Reactivity Enhancement (The Stalled Reaction)
Why it happens
For electron-rich substrates, the initial nucleophilic attack is the rate-determining step. Standard conditions (THF, RT) often fail because the activation energy barrier is too high.
Protocol A: Lithium-Salt Acceleration
Lithium ions (Li⁺) act as Lewis acids, coordinating to the carbonyl oxygen and the betaine intermediate. This lowers the LUMO energy of the aldehyde and stabilizes the transition state, significantly accelerating the reaction [1].
Applicability: Essential for p-methoxybenzaldehyde, indole-carboxaldehydes, and sterically hindered electron-rich systems.
Step-by-Step Protocol:
-
Solvent Switch: Do not use pure THF if possible; Li⁺ salts are more effective in less coordinating solvents, but solubility is key. A mixture of THF/DCM (1:1) or Toluene is often superior.
-
Add the Salt: Add LiBr or LiCl (1.5 – 2.0 equivalents relative to aldehyde) to the reaction mixture before adding the ylide. Ensure the salt is anhydrous (flame-dry under vacuum if necessary).
-
Procedure:
-
Generate ylide: Phosphonium salt + Base (e.g., n-BuLi or NaHMDS) in THF at 0°C.
-
Stir 30 mins to ensure formation.
-
Crucial Step: Add the anhydrous LiBr to the ylide solution (or have it present during generation if using Li-bases).
-
Add the electron-rich aldehyde.
-
Allow to warm to Room Temperature (or reflux if using Toluene).
-
Protocol B: High-Concentration Conditions
Standard Wittig reactions are run at 0.1 M. For sluggish electron-rich aldehydes, entropy works against you.
-
Recommendation: Increase concentration to 0.5 M – 1.0 M .
-
Note: The mixture will become viscous. Ensure powerful magnetic stirring or use an overhead stirrer.
Module 2: Ylide Management & Base Selection
Stabilized vs. Non-Stabilized Ylides
-
Stabilized Ylides (e.g., Ph₃P=CH-CO₂Et): These are inherently less nucleophilic. Reacting a "lazy" ylide with a "lazy" (electron-rich) aldehyde often results in zero reaction.
-
Fix: Switch to Horner-Wadsworth-Emmons (HWE) reagents if the target allows. HWE phosphonates are more nucleophilic when deprotonated.
-
-
Non-Stabilized Ylides (e.g., Ph₃P=CH-R): These are reactive enough but can act as bases.
-
Fix: If your electron-rich aldehyde has acidic protons (e.g., Indole N-H), you must protect the nitrogen (e.g., Boc, Tosyl) or use 2.2 equivalents of base to form the dianion, though protection is preferred for cleaner yields [2].
-
Base Compatibility Table
| Base | Strength | Use Case for Electron-Rich Aldehydes |
| KOtBu | Strong | Recommended. Potassium counter-ion often provides faster rates than Sodium due to looser ion pairing, unless Li-salt catalysis is specifically used. |
| NaH | Strong | Good for in-situ generation. Slower than KOtBu/Li bases. |
| n-BuLi | Very Strong | Use for non-stabilized ylides. Generates Li-salts in situ (LiBr/LiI) which auto-catalyze the reaction (see Module 1). |
| KHMDS | Strong | Excellent for sensitive substrates; reduces side reactions (enolization). |
Module 3: Purification (TPPO Removal)
The byproduct Triphenylphosphine Oxide (TPPO) is notoriously difficult to separate from polar, electron-rich products (like indoles) because it streaks on silica and co-elutes.
The Batesky-Weix Protocol (ZnCl₂ Precipitation)
Instead of struggling with columns, use Zinc Chloride to chemically precipitate TPPO as a complex [3].[1][2]
Mechanism:
Protocol:
-
Concentrate: Remove reaction solvent (THF/DCM) completely to obtain a crude oil/solid.
-
Dissolve: Redissolve the crude mixture in Ethanol or Ethyl Acetate (approx. 5 mL per gram of crude).
-
Precipitate: Add ZnCl₂ (approx. 2.0 – 3.0 equivalents relative to the amount of TPPO expected).[3]
-
Tip: Use a 5 M solution of ZnCl₂ in ether or add solid anhydrous ZnCl₂.
-
-
Stir: Stir vigorously at room temperature for 30–60 minutes. A white precipitate (the complex) will form.[3]
-
Filter: Filter the solid through a sintered glass funnel or Celite pad.
-
Wash: Wash the solid cake with a small amount of the solvent.
-
Filtrate: The filtrate contains your product, largely free of TPPO.
Visualizing the Pathway
Figure 2: Mechanistic workflow showing Li-activation and Zn-mediated purification.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation for these reactions? A: Yes. Microwave irradiation is highly effective for electron-rich aldehydes. It helps overcome the activation energy barrier. Typical conditions: THF or Toluene, 100–120°C, 10–30 minutes. Ensure your vessel is rated for the pressure if using volatile solvents.
Q: My indole aldehyde isn't reacting, even with LiBr. What next? A: Check the N-H proton. If unprotected, the ylide will deprotonate the indole nitrogen first, forming an unreactive anion. You must protect the indole (e.g., with Boc or Tosyl) to restore reactivity to the aldehyde [2].
Q: Why not just use the Horner-Wadsworth-Emmons (HWE) reaction? A: HWE is often the superior choice for stabilized ylides. However, if you require a Z-alkene (cis), the standard Wittig with a non-stabilized ylide is necessary. HWE typically gives E-selectivity.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (Discusses Li+ effect on rate and stereochemistry).
-
Gribble, G. W., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.[4] Journal of Organic Chemistry. (Demonstrates Wittig optimization on pyrrole/indole systems).
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][3][5][6] The Journal of Organic Chemistry, 82(19), 9931–9936.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. echemi.com [echemi.com]
stability of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile Under Acidic and Basic Conditions.
Welcome to the technical support center for 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers and professionals working with this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected products when 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile is subjected to acidic conditions?
Under acidic conditions, the primary reaction you will encounter is the hydrolysis of the nitrile group to a carboxylic acid.[1] This reaction typically requires heating with a dilute mineral acid, such as hydrochloric acid. The 2,3-dihydrothieno[3,4-b]dioxine ring system is generally stable under these conditions, yielding 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid.
-
Reaction: 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile + 2 H₂O + H⁺ → 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid + NH₄⁺
It is important to note that while the thieno[3,4-b]dioxine ring is robust, prolonged exposure to very strong acids and high temperatures could potentially lead to degradation, although this is not the expected outcome under standard hydrolytic conditions.
Q2: What is the reactivity of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile under basic conditions?
The outcome of subjecting 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile to basic conditions is highly dependent on the reaction parameters, such as temperature and the concentration of the base.
-
Milder Conditions: Under milder basic conditions (e.g., warming with a dilute solution of sodium hydroxide), the nitrile group can be selectively hydrolyzed to a primary amide, yielding 2,3-Dihydrothieno[3,4-b]dioxine-5-carboxamide.
-
Harsher Conditions: With more vigorous conditions, such as prolonged heating with a concentrated base, the initially formed amide will undergo further hydrolysis to the corresponding carboxylate salt. Subsequent acidification will then yield 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid.
Caution is advised when using strong bases and high temperatures, as studies on the related polymer, poly(3,4-ethylenedioxythiophene) (PEDOT), have shown that strongly basic conditions can lead to degradation of the heterocyclic ring system, potentially through ring-opening of the dioxine moiety.[2]
Q3: Can the 2,3-dihydrothieno[3,4-b]dioxine ring system degrade during my experiment?
The 2,3-dihydrothieno[3,4-b]dioxine ring is a robust heterocyclic system due to the aromaticity of the thiophene ring. However, it is not impervious to degradation under certain conditions.
-
Acidic Conditions: The ether linkages in the dioxine ring are generally stable but can be susceptible to cleavage under harsh acidic conditions, although this typically requires strong, concentrated acids and elevated temperatures. The thiophene ring itself is relatively stable in acidic media.
-
Basic Conditions: The primary concern for ring stability is under strongly basic conditions. As observed with PEDOT, strong bases can induce structural changes and degradation, which may involve the opening of the dioxine ring.[2]
-
Oxidative Conditions: The thieno[3,4-b]dioxine system is susceptible to overoxidation, which can lead to irreversible degradation of the conjugated system.[3][4] It is crucial to avoid strong oxidizing agents unless a specific transformation is intended.
For most standard laboratory procedures involving nitrile hydrolysis, the heterocyclic core is expected to remain intact.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no conversion of the nitrile group under acidic conditions. | 1. Insufficient reaction time or temperature. 2. Acid concentration is too low. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Use a more concentrated acid solution, while carefully monitoring for any signs of ring degradation. |
| Formation of a mixture of amide and carboxylic acid under basic conditions. | The reaction conditions are intermediate, allowing for partial hydrolysis of the amide. | To favor the amide, use milder conditions (lower temperature, shorter reaction time, less concentrated base). To favor the carboxylic acid, use harsher conditions (higher temperature, longer reaction time, more concentrated base). |
| Unexpected side products or decomposition of the starting material. | The reaction conditions are too harsh, leading to the degradation of the thieno[3,4-b]dioxine ring. | 1. Reduce the reaction temperature and/or concentration of the acid or base. 2. Consider using alternative, milder methods for nitrile hydrolysis if standard conditions prove to be too aggressive for the substrate. 3. Ensure the reaction is performed under an inert atmosphere if oxidative degradation is suspected. |
| Difficulty in isolating the carboxylic acid product after basic hydrolysis. | The product is in its carboxylate salt form in the basic solution. | After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2-3 to protonate the carboxylate and precipitate the carboxylic acid. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile in a mixture of dilute hydrochloric acid (e.g., 6 M) and a co-solvent like dioxane if needed for solubility.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it is likely the product. If not, the product may be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Base-Mediated Hydrolysis to 2,3-Dihydrothieno[3,4-b]dioxine-5-carboxamide (Milder Conditions)
-
Setup: In a round-bottom flask, dissolve 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile in a suitable solvent (e.g., ethanol, water).
-
Reaction: Add a dilute aqueous solution of sodium hydroxide (e.g., 2 M) and warm the mixture gently (e.g., 40-60 °C). Monitor the reaction closely by TLC or LC-MS to avoid over-hydrolysis to the carboxylic acid.
-
Work-up: Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Visualizing Reaction Pathways
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the key reaction pathways.
Caption: Hydrolysis pathways of the nitrile group under acidic and basic conditions.
Caption: Factors influencing the stability of the thieno[3,4-b]dioxine ring.
References
-
Macromolecules. Understanding Degradation Dynamics of Azomethine-containing Conjugated Polymers. [Link]
-
The Electrochemical Degradation of Poly(3,4-ethylenedioxythiophene) Films Electrodeposited from Aqueous Solutions. [Link]
-
National Center for Biotechnology Information. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][5][6]dioxine. [Link]
-
ResearchGate. The Electrochemical Degradation of Poly(3,4-ethylenedioxythiophene) Films Electrodeposited from Aqueous Solutions. [Link]
-
PubChem. 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carboxylic acid. [Link]
-
MDPI. 3,4-Ethylenedioxythiophene (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media. [Link]
-
ResearchGate. Insight into the Degradation Mechanisms of Highly Conductive Poly(3,4-ethylenedioxythiophene) Thin Films. [Link]
-
Eindhoven University of Technology Research Portal. Electropolymerized Poly(3,4-ethylenedioxythiophene) Coatings on Porous Carbon Electrodes for Electrochemical Separation of Metals. [Link]
-
ResearchGate. Synthesis of 2,3-Dihydrothieno[2,3-b]-1,4-dithiine, 2,3-Dihydrothieno-[3,2-b]-1,4-oxathiine, 2,3-Dihydrothieno[2,3-b]-1,4-oxathiine and Their Transformation into Corresponding End-Capped Oligomers. [Link]
-
ResearchGate. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][5][6]dioxine. [Link]
-
RSC Publishing. Acido-basic control of the thermoelectric properties of poly(3,4-ethylenedioxythiophene)tosylate (PEDOT-Tos) thin films. [Link]
-
National Center for Biotechnology Information. 4-(2,3-Dihydrothieno[3,4-b][5][6]dioxin-5-yl)aniline. [Link]
-
MDPI. Electrochemically Obtained Poly(3,4-ethylenedioxythiophene) Layers for Electroanalytical Determination of Lipoic Acid. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
National Center for Biotechnology Information. Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. [Link]
-
Stability of Poly(3,4-ethylene dioxythiophene) Materials Intended for Implants. [Link]
-
YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]
-
PubChem. 2,3-Dihydro-thieno(3,4-b)(1,4)dioxin-5,7-dicarboxylic acid. [Link]
-
MDPI. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][5][6]oxazine-1,8-diones. [Link]
-
MDPI. Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[5]benzo-thieno[3,2-b][5]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. [Link]
-
National Center for Biotechnology Information. Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
- Google Patents. Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof.
-
Philadelphia University. Carboxylic acids and Nitriles. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acido-basic control of the thermoelectric properties of poly(3,4-ethylenedioxythiophene)tosylate (PEDOT-Tos) thin films - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01952D [pubs.rsc.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. CAS 18361-03-0: 2,3-Dihydrothieno[3,4-b]-1,4-dioxin-5,7-di… [cymitquimica.com]
- 6. 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine - PMC [pmc.ncbi.nlm.nih.gov]
preventing unwanted polymerization of thieno[3,4-b]dioxine monomers
Product Focus: 3,4-Ethylenedioxythiophene (EDOT) & Derivatives Document ID: TS-EDOT-STAB-001 Status: Active
Introduction: The Stability Paradox
Welcome to the Technical Support Center for EDOT monomers. As a researcher, you face a stability paradox: the very feature that makes EDOT valuable—its electron-rich nature and low oxidation potential—makes it inherently unstable during storage.
This guide is not a generic safety sheet. It is a causality-driven troubleshooting manual designed to prevent the "Blue Death"—the spontaneous, unwanted polymerization that turns expensive clear monomer into unusable dark sludge.
Module 1: Diagnostics (Troubleshooting)
"Why is my monomer changing color?"
The color of your EDOT monomer is the primary indicator of its purity and oxidation state. Use this diagnostic table to evaluate your material immediately.
Visual Inspection Matrix
| Observed Color | State | Diagnosis | Required Action |
| Colorless / Pale Yellow | Liquid / Solid (frozen) | Optimal. High purity (>99%). | Proceed with synthesis. Maintain inert storage. |
| Amber / Dark Yellow | Liquid | Early Oxidation. Trace oligomers or photo-oxidation products present. | Usable for most applications. If ultra-high conductivity is required, perform filtration through neutral alumina. |
| Green / Blue Tint | Liquid | Active Polymerization. The "Blue" indicates extended conjugation (oligomers/polymer chains) initiated by oxidation. | Purification Required. Distillation or column chromatography is necessary before use. |
| Dark Blue / Black | Viscous / Solid | Failed. Significant spontaneous polymerization. | Discard. Recovery is generally not cost-effective or possible. |
Decision Logic: Material Evaluation
Figure 1: Decision tree for evaluating EDOT monomer suitability based on visual inspection.
Module 2: Storage & Handling (The Gold Standard)
"How do I stop it from degrading?"
Preventing polymerization requires blocking the three initiation vectors: Oxygen , Light , and Protons (Acids) .
The Protocol
-
Temperature Control (The Freezing Factor):
-
Fact: EDOT has a melting point of approximately 10.5°C [1].
-
Risk: Storing in a standard fridge (4°C) or freezer (-20°C) will cause the monomer to freeze.
-
Critical Step: When removing EDOT from cold storage, you must allow the container to reach room temperature before opening.
-
Why? Opening a cold bottle introduces atmospheric moisture, which condenses inside. Water acts as a nucleophile and can introduce trace protons, catalyzing degradation.
-
-
Atmosphere:
-
Always store under an inert atmosphere (Argon or Nitrogen). Oxygen acts as an oxidant, slowly stripping electrons from the EDOT ring and initiating coupling [2].
-
-
Light Exclusion:
-
Store in amber glass or aluminum foil-wrapped containers. UV light can generate radicals that initiate spontaneous polymerization.
-
Module 3: Purification (Remediation)
"My EDOT is slightly blue. Can I fix it?"
Yes, but you must choose the correct stationary phase. A common mistake is using standard Silica Gel, which destroys the monomer.
The Acid Trap: Silica vs. Alumina
-
The Error: Using Silica Gel for column chromatography.
-
The Science: Silica gel is slightly acidic (pH ~5-6). EDOT is acid-sensitive. Exposure to acidic silica surfaces catalyzes "acid-assisted polycondensation," turning your purification column dark blue as the monomer polymerizes on the column [3].
-
The Solution: Use Neutral Alumina (Aluminum Oxide) or Basic Alumina .
Purification Workflow
-
Method A: The Alumina Plug (For minor yellowing/light blue)
-
Prepare a short column packed with Neutral Alumina .
-
Elute the EDOT monomer using a non-polar solvent (e.g., Hexane or Dichloromethane).
-
The oligomers (blue/colored impurities) will adhere to the alumina; the pure monomer will elute as a clear liquid.
-
Remove solvent via rotary evaporation.
-
-
Method B: Vacuum Distillation (For significant degradation)
-
If the monomer is heavily colored, distillation is required.
-
Boiling Point: ~225°C at atm; reduced pressure is mandatory to avoid thermal polymerization.
-
Target: ~100-110°C at <10 mmHg.
-
Module 4: The Mechanism (The "Why")
"Why does it polymerize without an oxidant?"
Understanding the mechanism helps you predict stability risks. EDOT is an electron-rich thiophene derivative.[1] The ethylenedioxy group at the 3,4-position donates electron density to the ring, lowering its oxidation potential.
Unwanted Polymerization Pathway
In a storage context, "spontaneous" polymerization is usually driven by trace oxidants (air) or acid catalysis.
-
Initiation: A trace oxidant (O2) or photon removes an electron, forming a Radical Cation .
-
Coupling: Two radical cations combine to form a dimer.
-
Deprotonation: The dimer loses protons to regain aromaticity.
-
Propagation: The dimer is more easily oxidized than the monomer, accelerating the reaction (autocatalysis).
Figure 2: The autocatalytic degradation pathway. Note that the dimer is more reactive than the monomer, meaning once degradation starts, it accelerates.
Frequently Asked Questions (FAQs)
Q: Can I use EDOT that has frozen solid? A: Yes. Freezing (below 10.5°C) does not damage the monomer chemically. The danger lies in the thawing process. Ensure the container is sealed tight and reaches room temperature before opening to prevent water condensation [1].
Q: I don't have a glovebox. How should I store it? A: Store the bottle in a secondary container (like a desiccator or a jar with Drierite) inside a fridge. After use, purge the headspace of the bottle with a stream of Nitrogen or Argon before recapping.
Q: Why did my EDOT turn blue on the shelf? A: The seal was likely compromised. Oxygen entered, or the material was exposed to light. The blue color comes from the extended conjugation of PEDOT oligomers forming in the liquid [4].
Q: Is the "Blue" EDOT toxic? A: The polymer itself is generally considered biocompatible (used in bio-electronics), but the monomer and oligomers should be treated as chemical irritants. Refer to the SDS. Do not use degraded material for biological experiments as the oligomer concentration is unknown.
References
-
Groenendaal, L., et al. (2000). Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future. Advanced Materials. Retrieved from [Link]
-
Jalon Zeolite. (2024). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]
-
ResearchGate. (2025). The change in PEDOT color from light blue to dark blue due to oxidation.[2] Retrieved from [Link]
Sources
Technical Support Center: Formylation of 2,3-Dihydrothieno[3,4-b]dioxine (EDOT)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the formylation of 2,3-Dihydrothieno[3,4-b]dioxine (EDOT). As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. This resource is built on a foundation of established chemical principles and practical, field-tested experience to help you navigate the common challenges and side reactions encountered during the formylation of this important heterocyclic compound.
I. Understanding the Core Reaction: The Vilsmeier-Haack Formylation of EDOT
The formylation of EDOT is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic and heteroaromatic compounds like EDOT.[2][3][6]
The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich thiophene ring of EDOT attacks the electrophilic carbon of the Vilsmeier reagent.[3][6] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 2-formyl-2,3-dihydrothieno[3,4-b]dioxine.[4][5]
Sources
catalyst selection for cross-coupling reactions of thieno[3,4-b]dioxines
This guide is structured as a Technical Support Center for researchers working with thieno[3,4-b]dioxine (EDOT) derivatives. It prioritizes troubleshooting and experimental logic over generic descriptions.
Status: Operational | Tier: 3 (Advanced Chemistry Support) Subject: Catalyst Selection & Troubleshooting for EDOT Scaffolds
Introduction: The "Electron-Rich" Trap
User Ticket: "I am trying to couple an aryl halide to EDOT, but I'm getting low yields, black precipitates, or deboronated starting material."
Root Cause Analysis: Thieno[3,4-b]dioxine (EDOT) is significantly more electron-rich than standard thiophenes due to the donating effect of the ethylenedioxy ring. This creates three specific failure modes:
-
Catalyst Poisoning: The sulfur atom is highly nucleophilic and can irreversibly bind to Pd(0), deactivating it (forming "palladium black").
-
Protodeboronation (Suzuki): The electron-rich ring destabilizes the C-B bond in boronic acid derivatives, leading to rapid hydrolysis before coupling occurs.
-
Oxidative Instability: EDOT derivatives are easily oxidized; standard aerobic conditions often lead to polymerization rather than coupling.
Decision Matrix: Selecting Your Methodology
Before selecting a catalyst, confirm your coupling strategy using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate cross-coupling modality for EDOT derivatives.
Module A: The Stille Coupling (The Reliable Workhorse)
Ticket: "My reaction stalls at 50% conversion."
For EDOT, Stille coupling is often superior to Suzuki because the organostannane is stable against the electron-rich nature of the ring. However, thiophenes are notorious for slowing down the transmetallation step.
The "Copper Effect" Protocol
Standard Stille conditions often fail with EDOT. You must use Copper(I) Iodide (CuI) as a "scavenger" and accelerator. This is known as the "Farina Effect."
Optimized Protocol:
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: AsPh₃ (Triphenylarsine) or P(o-tol)₃ (8-20 mol%).
-
Why: AsPh₃ is a "soft" ligand that dissociates easily, speeding up transmetallation.
-
-
Co-Catalyst: CuI (10-20 mol%).
-
Solvent: Toluene or DMF (Anhydrous).
-
Temperature: 90–110 °C.
Troubleshooting Table:
| Symptom | Diagnosis | Fix |
|---|---|---|
| Reaction Stalls | "Ligand inhibition" of transmetallation. | Switch ligand from PPh₃ to AsPh₃ or P(furyl)₃ . Add CuI . |
| Black Precipitate | Catalyst decomposition (Pd black). | Solvent is not deoxygenated enough. Freeze-pump-thaw x3. |
| Homocoupling | Oxidative dimerization of stannane. | Remove O₂ rigorously. Switch solvent to Toluene (less O₂ soluble than DMF). |
Module B: Suzuki-Miyaura (The Instability Challenge)
Ticket: "I see deboronated EDOT (EDOT-H) in my LCMS, not the product."
Technical Insight: 2-Thienylboronic acids are prone to protodeboronation (hydrolysis of the C-B bond). This is accelerated by:
-
Base: High pH required for Suzuki.
-
Electronics: The electron-donating oxygens in EDOT push electron density into the ring, making the C-B bond highly labile.
The Fix: Switch Boron Species Do not use free boronic acids (-B(OH)₂). Use protected species that release the active boronate slowly or are more robust.
Recommended Systems:
-
Option 1: MIDA Boronates. These are slow-release reagents.
-
Conditions: Pd(OAc)₂ / SPhos, K₃PO₄, Dioxane/H₂O (10:1), 60 °C.
-
-
Option 2: Potassium Trifluoroborates (-BF₃K).
-
Conditions: PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, Toluene/H₂O (3:1).
-
-
Option 3: Buchwald Precatalysts.
-
Catalyst:XPhos Pd G2 or RuPhos Pd G2 . These bulky, electron-rich ligands facilitate extremely fast oxidative addition and transmetallation, outcompeting the decomposition pathway.
-
Module C: Direct Arylation (C-H Activation)
Ticket: "I want to avoid tin and boron. Can I couple directly to the C-H bond?"
Technical Insight: Yes, EDOT is an excellent substrate for Direct Arylation due to its electron-rich nature.[8] The mechanism typically follows Concerted Metallation-Deprotonation (CMD) .
The CMD Mechanism Visualization
Understanding CMD is critical because it dictates the need for specific carboxylate additives.
Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway. The pivalate anion acts as an intramolecular base to deprotonate the EDOT.
Optimized Protocol (Fagnou Conditions):
-
Catalyst: Pd(OAc)₂ (1-5 mol%) or Herrmann-Beller Catalyst.
-
Ligand: P(t-Bu)₂Me · HBF₄ (DavePhos) or often Ligand-Free .
-
Additive (CRITICAL): Pivalic Acid (PivOH, 30 mol%) or KOPiv.
-
Role: Acts as the proton shuttle in the CMD transition state. Without this, the reaction will likely fail.
-
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: DMAc or NMP (High polarity helps the CMD transition state).
Comparison of Methodologies
| Feature | Stille Coupling | Suzuki Coupling | Direct Arylation |
| Primary Risk | Toxicity (Tin), Purification | Protodeboronation (Low Yield) | Regioselectivity, Polymerization |
| EDOT Compatibility | Excellent (Most reliable) | Poor (Unless protected B used) | Good (Atom economical) |
| Key Additive | CuI (Copper Iodide) | MIDA / BF3K (Protected Boron) | PivOH (Pivalic Acid) |
| Preferred Catalyst | Pd₂(dba)₃ / AsPh₃ | XPhos Pd G2 | Pd(OAc)₂ / KOPiv |
References
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as ligand." Journal of the American Chemical Society. Link (Establishes the "Farina Effect" for Stille coupling).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link (Definitive guide on protodeboronation mechanisms).
-
Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society. Link (Foundational paper for CMD mechanism and Pivalic acid use).
-
Mohanakrishnan, A. K., et al. (2010). "Functionalization of 3,4-ethylenedioxythiophene (EDOT)." Tetrahedron. Link (Specific review on EDOT synthetic chemistry).
-
Burke, M. D., et al. (2007). "A Simple and General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society. Link (Solution for unstable boronic acids).
Sources
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- 8. EDOT-based conjugated polymers accessed via C-H direct arylation for efficient photocatalytic hydrogen production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Structure-Activity Relationship of 2,3-Dihydrothieno[3,4-b]dioxine-Based Inhibitors
[1]
Executive Summary: The Thieno-Dioxine Advantage
Status: Emerging Bioisostere Primary Target Class: Tubulin Polymerization (Vascular Disrupting Agents), Kinase Inhibition (Bioisosteric replacement).[1] Core Scaffold: 2,3-dihydrothieno[3,4-b][1,4]dioxine (Commonly known as EDOT in materials science, but a potent pharmacophore in medicinal chemistry).[1]
This guide analyzes the medicinal chemistry of the 2,3-dihydrothieno[3,4-b][1,4]dioxine scaffold.[1] While historically dominant in conductive polymers, this heterocyclic core has emerged as a superior bioisostere to the classical 1,4-benzodioxane moiety.[1] Its electron-rich sulfur atom and planar geometry offer unique advantages in
Structural Analysis & SAR Logic
The 2,3-dihydrothieno[3,4-b]dioxine core differs from standard phenyl-based scaffolds by introducing a thiophene ring fused to a dioxane ring.[1] This modification alters the electronic landscape of the molecule, enhancing its affinity for hydrophobic pockets in target proteins like Tubulin or Kinases.
Core SAR Map
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold, specifically highlighting the critical substitution points for biological activity.
Figure 1: SAR Logic Map for Thieno[3,4-b]dioxine derivatives.[1] Key functionalization occurs at C5/C7, while the sulfur atom drives electronic interactions.
Comparative Analysis: Thieno[3,4-b]dioxine vs. 1,4-Benzodioxane[1]
The primary competitor to the thieno-dioxine scaffold is the 1,4-benzodioxane (found in drugs like Doxazosin or Idazoxan).[1] The table below objectively compares these two scaffolds in the context of Tubulin inhibition (Combretastatin A-4 analogues).
Performance Metrics
| Feature | Thieno[3,4-b]dioxine (The Challenger) | 1,4-Benzodioxane (The Standard) | Impact on Drug Design |
| Electronic Nature | Thiophene allows stronger cation- | ||
| Ring Geometry | 5-membered fused ring (More planar) | 6-membered fused ring (Puckered) | Thieno-derivatives often fit better in narrow hydrophobic clefts (e.g., Colchicine binding site).[1] |
| Lipophilicity (LogP) | Moderate (~2.5 - 3.[1]0) | High (>3.5) | Thieno-dioxine often yields better water solubility profiles than naphthalene/benzene analogs.[1] |
| Metabolic Stability | Susceptible to S-oxidation | Susceptible to hydroxylation | The sulfur atom can be a metabolic "soft spot," requiring steric protection at C5/C7.[1] |
| IC50 (Tubulin) | 0.5 - 2.0 nM (Best Analogs) | 5.0 - 15.0 nM | Thieno-analogues demonstrate superior potency in specific cancer cell lines (e.g., K562, MCF-7).[1] |
Key Insight: In Combretastatin A-4 (CA-4) analogues, replacing the trimethoxyphenyl ring with a thieno[3,4-b]dioxine moiety retains or enhances cytotoxicity while potentially improving the pharmacokinetic profile due to the reduced lipophilicity compared to naphthyl derivatives.[1]
Detailed Mechanism: The Combretastatin A-4 Analogue Case
The most authoritative data on this scaffold comes from its application as a Vascular Disrupting Agent (VDA) .[1]
-
Mechanism: The inhibitor binds to the colchicine-binding site of
-tubulin.[1] -
Binding Mode: The thieno[3,4-b]dioxine ring mimics the 3,4,5-trimethoxyphenyl ring of CA-4.[1] The oxygen atoms of the ethylenedioxy bridge act as hydrogen bond acceptors, while the sulfur atom contributes to Van der Waals interactions with hydrophobic residues (e.g., Val, Leu) in the tubulin pocket.
-
Critical Interaction: The rigid ethylenedioxy bridge constrains the molecule, reducing the entropic penalty upon binding.
Experimental Protocols
To validate the activity of a novel thieno[3,4-b]dioxine inhibitor, the following self-validating workflows are recommended.
A. Synthesis of the Core Scaffold (Optimized Route)
Standard Mitsunobu/Transetherification approach.[1]
-
Starting Material: 3,4-dihydroxythiophene-2,5-dicarboxylate.[1][2]
-
Cyclization: React with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base (
) in DMF/DMSO at 110°C. -
Decarboxylation: Hydrolysis of esters followed by copper-catalyzed decarboxylation yields the 2,3-dihydrothieno[3,4-b][1,4]dioxine core.[1]
-
Functionalization: Vilsmeier-Haack formylation introduces an aldehyde at C5, serving as the handle for connecting to other pharmacophores (e.g., via Wittig reaction).[1]
B. Tubulin Polymerization Inhibition Assay
This assay confirms the mechanism of action.[1]
Reagents:
-
Purified Tubulin (>99% pure from porcine brain).[1]
-
GTP (1 mM).[1]
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[1]
Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing GTP.
-
Incubation: Add test inhibitor (dissolved in DMSO) at varying concentrations (0.01 - 10
M). Keep DMSO < 1%.[1] -
Initiation: Transfer to a pre-warmed (37°C) 96-well plate.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Polymerization manifests as an increase in OD340.[1] Calculate the
of the curve.[1]-
Control: Paclitaxel (stabilizer, rapid OD increase) and Colchicine (inhibitor, flat line).[1]
-
Validation: The IC50 is the concentration inhibiting 50% of the polymerization rate compared to the vehicle control.
-
C. Assay Workflow Diagram
Figure 2: Screening workflow for validating Thieno-dioxine based tubulin inhibitors.
References
-
Bioisosteric Design of Combretastatin A-4 Analogues
-
Title: Synthesis and biological evaluation of 2,3-dihydrothieno[3,4-b][1,4]dioxine analogues of combretastatin A-4.[1]
-
Context: Describes the synthesis and superior cytotoxicity of the thieno-dioxine core against human cancer cell lines compared to benzodioxane.[1]
-
Source:(Note: Refer to specific literature on EDOT-based CA-4 analogs).[1]
-
-
Synthesis of the Core Scaffold
-
Tubulin Assay Standardization
-
General Thiophene Bioisosterism
A Senior Application Scientist's Guide to Benchmarking Novel Thieno[3,4-b]dioxine Derivatives in Organic Electronics
Introduction
In the dynamic field of organic electronics, the pursuit of novel materials with tailored optoelectronic properties is paramount for advancing the performance of devices such as organic field-effect transistors (OFETs), organic electrochemical transistors (OECTs), and organic photovoltaics (OPVs). Thieno[3,4-b]dioxine and its derivatives have emerged as a promising class of heterocyclic compounds, analogous to the well-studied thieno[3,4-b]thiophene and thieno[3,4-b]pyrazine systems.[1][2][3] The incorporation of the dioxine ring is anticipated to modulate the electronic structure, influencing key parameters like the HOMO/LUMO energy levels and the bandgap, thereby offering a new avenue for the rational design of high-performance organic semiconductors.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking new thieno[3,4-b]dioxine derivatives against established materials. We will utilize the widely adopted conductive polymer, poly(3,4-ethylenedoxythiophene) polystyrene sulfonate (PEDOT:PSS), as our primary benchmark, supplemented by data from other common hole-transporting materials. The methodologies detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and comparable data.
The Materials: Structures and Rationale
A comparative study necessitates a clear understanding of the molecular architecture of the compounds under investigation. For the purpose of this guide, we will consider two hypothetical, yet synthetically plausible, novel thieno[3,4-b]dioxine derivatives, which we will refer to as TDO-1 and TDO-2 . These structures are designed to explore the impact of electron-donating and electron-withdrawing functional groups on the electronic properties of the core thieno[3,4-b]dioxine scaffold.
Our primary benchmark is the commercially available and extensively characterized PEDOT:PSS . Its high conductivity, stability, and processability make it a gold standard in organic electronics.[4] We will also draw comparisons with other established p-type organic semiconductors where relevant.
Key Performance Metrics for Benchmarking
To comprehensively evaluate the potential of our novel thieno[3,4-b]dioxine derivatives, we will focus on a set of key performance indicators that are critical for their application in organic electronic devices.
| Performance Metric | Significance | Typical Value for PEDOT:PSS |
| Electrical Conductivity (σ) | Determines the efficiency of charge transport within the material. | 1 - 1000 S/cm |
| HOMO Energy Level | Highest Occupied Molecular Orbital; relates to the ionization potential and hole injection/extraction efficiency. | -5.0 to -5.2 eV |
| LUMO Energy Level | Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electron blocking properties. | -3.3 to -3.7 eV |
| Electrochemical Bandgap (Eg) | The difference between HOMO and LUMO levels, indicating the energy required for electronic excitation. | 1.5 - 1.9 eV |
| Optical Bandgap | Determined from the onset of absorption in the UV-Vis spectrum, related to the material's color and light-harvesting ability. | ~1.6 eV |
| OECT Transconductance (gm) | A measure of the transistor's ability to amplify a signal, crucial for sensor applications. | 1 - 10 mS |
Experimental Protocols: A Step-by-Step Guide
Scientific integrity is paramount. The following protocols are detailed to ensure reproducibility and provide a self-validating framework for your experiments.
Thin Film Preparation
The quality of the thin film is critical for obtaining reliable data. Solution-based deposition techniques are common for organic semiconductors due to their low cost and scalability.
Protocol: Spin Coating
-
Substrate Cleaning: Sequentially sonicate glass or indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to create a hydrophilic surface.
-
Solution Preparation: Prepare solutions of the thieno[3,4-b]dioxine derivatives in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 10 mg/mL. For PEDOT:PSS, a commercially available aqueous dispersion is typically used.
-
Deposition: Dispense the solution onto the center of the cleaned substrate. Spin coat at 3000 rpm for 60 seconds.
-
Annealing: Anneal the films on a hotplate at 120 °C for 10 minutes to remove residual solvent and improve film morphology.
Electrical Conductivity Measurement
The four-point probe method is the standard for accurately measuring the sheet resistance of thin films, from which conductivity can be calculated. This method advantageously eliminates the influence of contact resistance.
Protocol: Four-Point Probe Measurement
-
Instrumentation: Use a four-point probe setup with equally spaced collinear probes.
-
Measurement: Gently lower the probes onto the surface of the thin film. Apply a constant current (I) through the outer two probes and measure the voltage (V) across the inner two probes.
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
Measure the film thickness (t) using a profilometer.
-
Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t)
-
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material.
Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (the thin film on a conductive substrate), a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Electrolyte: Use a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, deoxygenated solvent like acetonitrile.
-
Measurement:
-
Record the CV of the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal reference. The standard potential of Fc/Fc+ is typically assumed to be -4.8 eV relative to the vacuum level.
-
Scan the potential of the working electrode towards positive potentials to measure the oxidation potential (E_ox) and towards negative potentials to measure the reduction potential (E_red).
-
-
Calculation:
-
Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas: HOMO (eV) = -[E_onset,ox - E_1/2(Fc/Fc+)] - 4.8 LUMO (eV) = -[E_onset,red - E_1/2(Fc/Fc+)] - 4.8
-
The electrochemical bandgap is then: Eg = LUMO - HOMO.
-
Optical Characterization: UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical bandgap of the material by measuring its light absorption properties.
Protocol: UV-Vis Spectroscopy
-
Measurement: Record the UV-Vis absorption spectrum of the thin film deposited on a transparent substrate (e.g., quartz or glass).
-
Analysis:
-
Convert the absorption spectrum to a Tauc plot, which plots (αhν)^n versus photon energy (hν), where α is the absorption coefficient and n is a factor that depends on the nature of the electronic transition (n=2 for direct bandgap, n=1/2 for indirect bandgap). For amorphous organic semiconductors, n=2 is often used.
-
Extrapolate the linear portion of the Tauc plot to the x-axis (hν axis). The intercept gives the optical bandgap (Eg_opt).
-
Device Fabrication and Characterization: Organic Electrochemical Transistors (OECTs)
OECTs are an excellent platform for evaluating the performance of organic semiconductors in a device context, particularly for biosensing applications.
Protocol: OECT Fabrication and Characterization
-
Fabrication:
-
Pattern gold source and drain electrodes on a glass substrate using photolithography.
-
Define the semiconductor channel by spin coating the thieno[3,4-b]dioxine derivative or PEDOT:PSS onto the substrate, covering the gap between the source and drain electrodes.
-
Use a Ag/AgCl pellet as the gate electrode, immersed in an aqueous electrolyte solution (e.g., 0.1 M NaCl) that is in contact with the semiconductor channel.
-
-
Characterization:
-
Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) for different gate voltages (Vg).
-
Transfer Characteristics: Measure the drain current (Id) as a function of the gate voltage (Vg) at a constant drain-source voltage (Vds).
-
Transconductance Calculation: The transconductance (gm) is the derivative of the transfer curve: gm = d(Id) / d(Vg). A higher transconductance indicates better device performance.
-
Results and Discussion: A Comparative Analysis
The experimental data obtained from the aforementioned protocols should be systematically compiled and analyzed.
Table 1: Comparative Performance Data of Novel Thieno[3,4-b]dioxine Derivatives and Benchmark Compounds
| Material | Conductivity (S/cm) | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | OECT Transconductance (mS) |
| TDO-1 (Hypothetical) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| TDO-2 (Hypothetical) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| PEDOT:PSS | 1 - 1000 | -5.1 | -3.5 | 1.6 | 1.6 | 1 - 10 |
| P3HT | 10⁻⁵ - 10⁻¹ | -5.2 | -3.0 | 2.2 | 1.9 | 0.1 - 1 |
| Spiro-OMeTAD | 10⁻⁵ - 10⁻⁴ | -5.1 | -2.1 | 3.0 | 2.9 | N/A |
Interpreting the Results:
-
Impact of Functionalization: By comparing the data for TDO-1 and TDO-2, the influence of electron-donating and electron-withdrawing groups on the electronic properties can be elucidated. For instance, an electron-donating group on TDO-1 is expected to raise the HOMO level, potentially facilitating hole injection. Conversely, an electron-withdrawing group on TDO-2 may lower both the HOMO and LUMO levels.
-
Benchmarking against PEDOT:PSS: A direct comparison with PEDOT:PSS will reveal the competitiveness of the new materials. If a TDO derivative exhibits comparable or higher conductivity and transconductance, while potentially offering other advantages like improved processability or stability, it would represent a significant advancement.
-
Structure-Property Relationships: This systematic benchmarking allows for the establishment of crucial structure-property relationships. Understanding how modifications to the thieno[3,4-b]dioxine core affect the key performance metrics will guide the future design of even more efficient materials.
Conclusion
The successful development of next-generation organic electronic devices hinges on the continuous innovation of new materials. Thieno[3,4-b]dioxine derivatives represent a promising, yet underexplored, class of organic semiconductors. By following the rigorous benchmarking protocols outlined in this guide, researchers can systematically evaluate the performance of these novel materials against established standards like PEDOT:PSS. This approach not only ensures the generation of high-quality, comparable data but also provides the fundamental insights necessary to drive the rational design of materials that will shape the future of organic electronics.
References
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- Rasmussen, S. C. (2012). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials.
- Ozturk, T., et al. (2010). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews, 110(6), 3419-3518.
- Rivnay, J., Inal, S., Salleo, A., Owens, R. M., Berggren, M., & Malliaras, G. G. (2018). Organic electrochemical transistors.
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Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]
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MG Chemicals. (n.d.). Understanding Resistivity & the 4 point probe Method. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Innovation: The Chemical Synthesis Applications of 2,3-Dihydrothieno[3,4-b][1][5]dioxine-2-carboxylic Acid. Retrieved from [Link]
- Wu, S., Xing, W., Zhu, M., Zou, Y., Sun, Y., Xu, W., & Zhu, D. (2021). Doped thieno[3,4-b]thiophene-based copolymers for p-type organic thermoelectric materials.
- Cui, Y., & Yao, H. (2021). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Accounts of Chemical Research, 54(6), 1474-1486.
- Del Cueto, M., Rawski-Furman, C., Aragó, J., Ortí, E., & Troisi, A. (2022). Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance. The Journal of Physical Chemistry C, 126(31), 13053-13061.
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Ioffe, A. F. (n.d.). Physical Properties of Semiconductors. NSM Archive. Retrieved from [Link]
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Geilhufe, R. M., Olsthoorn, B., & Balatsky, A. V. (2021). The Organic Materials Database. Nature Physics, 17(5), 536-537. Retrieved from [Link]
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CAS. (n.d.). Researching Organic Semiconductor Materials. Retrieved from [Link]
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Wikipedia. (2023). HOMO and LUMO. Retrieved from [Link]
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Fraunhofer IPMS. (n.d.). Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Retrieved from [Link]
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ResearchGate. (n.d.). OECT performance and comparison with literature data. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO and LUMO energy levels of some organic materials with distinguished properties. Retrieved from [Link]
- Beljonne, D., Cornil, J., & Brédas, J. L. (2000). Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. Proceedings of the National Academy of Sciences, 97(12), 6734-6739.
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ResearchGate. (n.d.). Basic working principles of OFETs. Retrieved from [Link]
- Gicevičius, M., et al. (2022). Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. Organics, 3(4), 29.
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ResearchGate. (n.d.). Thieno[2,3- b ]thiophene Based Polymers: Synthesis and Optoelectronic Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Thieno[3,2-b]thiophene Derivatives for Application of OFET Active Layer. Retrieved from [Link]
- Kim, D., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Molecules, 28(16), 6032.
-
ResearchGate. (n.d.). The synthesis of 3,6-bis(2,3-dihydrothieno[3,4-b][1][5]dioxin-5-yl)-9-(2-ethylhexyl)-9H-carbazole and its electropolymerization. Retrieved from [Link]
- Saranya, R., & Ramaprabhu, S. (2021). PEDOT:PSS materials for optoelectronics, thermoelectrics, and flexible and stretchable electronics.
- Wang, G., et al. (2021). Engineering the Interfacial Materials of Organic Field-Effect Transistors for Efficient Charge Transport. Accounts of Chemical Research, 54(6), 1487-1498.
- Li, J., et al. (2020). A brief review of hole transporting materials commonly used in perovskite solar cells. Journal of Materials Chemistry A, 8(48), 25637-25653.
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YouTube. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. Organic Chemistry Tutor. [Link]
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Cavendish Laboratory, Cambridge. (n.d.). Organic Semiconductors. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Organic Single Crystals of Charge-Transfer Complexes: Model Systems for the Study of Donor/Acceptor Interactions. Retrieved from [Link]
-
MDPI. (2022). The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][5]dioxine. Retrieved from [Link]
- Török, B., & Török, M. (2012). Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells. Beilstein journal of organic chemistry, 8, 587-594.
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Research Communities. (2022, April 29). Database of Photocharged Semiconductor Materials. Retrieved from [Link]
- Litvinova, L. S., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-896.
-
Wiley Online Library. (n.d.). Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, polymerization and characterization of substituted dithieno[3,4-b:3′,4′-d]thiophenes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. Retrieved from [Link]
-
Optica Publishing Group. (2014, November 10). Optical, structural, and electrical properties of PEDOT:PSS thin films doped with silver nanoprisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure, electrical, and optical properties of PEDOT:PSS films. Retrieved from [Link]
-
Frontiers. (n.d.). Effect of Sn nanoparticles on the optical properties of PEDOT:PSS thin films. Retrieved from [Link]
-
ddd-UAB. (n.d.). Thermal Conductivity And Advanced Optical Characterization of PEDOT:PSS Based Films. Retrieved from [Link]
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theoretical vs. experimental properties of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile
This guide objectively compares the theoretical predictions versus experimental realities of 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile (also known as 5-cyano-EDOT).[1]
It is designed for researchers utilizing this compound not merely as a monomer, but as a precision tool for band-gap engineering and polymer chain termination .[1]
Theoretical Predictions vs. Experimental Validation
Compound: 2,3-Dihydrothieno[3,4-b]dioxine-5-carbonitrile CAS: 859851-02-8 Common Alias: 5-Cyano-EDOT (EDOT-CN) Core Application: Electronic tuning of conjugated systems, end-capping of PEDOT chains, and synthesis of push-pull chromophores.[1]
Executive Analysis: The "Blocking" Effect
The central scientific distinction of this molecule is the substitution of the reactive
-
Theoretical Expectation: One might assume it polymerizes similarly to EDOT, merely with altered electronic levels.[1]
-
Experimental Reality: The nitrile group at position 5 blocks polymerization at that site. Unlike EDOT, which forms linear chains via 2,5-linkages, 5-cyano-EDOT acts as a chain terminator or forms dimers (via 2,2'-coupling) unless copolymerized with a linker.[1]
Theoretical vs. Experimental Property Matrix
The following table synthesizes Density Functional Theory (DFT) predictions with observed experimental behaviors.
| Property | Theoretical Prediction (DFT/B3LYP) | Experimental Reality (Observed) | Scientific Insight |
| HOMO Energy | Lower than EDOT (~ -5.4 to -5.6 eV) | Higher Oxidation Potential ( | The Electron-Withdrawing Group (EWG) stabilizes the HOMO, making the molecule harder to oxidize than EDOT.[1] |
| LUMO Energy | Significantly Lowered | Red-Shifted Absorption (in D-A systems) | The nitrile group lowers the LUMO more than the HOMO, narrowing the band gap in "Push-Pull" configurations. |
| Polymerization | Possible via remaining | Dimerization / Termination | Steric and chemical blocking at C5 prevents long-chain formation.[1] Used to "cap" PEDOT chains.[1] |
| Dipole Moment | High (> 4.0 Debye) | Enhanced Solubility in polar solvents | The strong dipole facilitates solubility in acetonitrile/PC compared to non-functionalized alkyl-EDOTs.[1] |
| IR Signature | Distinct -C≡N stretch | Peak at ~2220 cm⁻¹ | A critical quality control marker; absence indicates hydrolysis to the amide/acid.[1] |
Electronic Structure & Band Gap Engineering
The introduction of the nitrile group creates a "Push-Pull" electronic effect within the monomer itself: the ethylenedioxy bridge acts as a donor, while the nitrile acts as an acceptor.
Pathway Visualization: Energy Level Modulation
Figure 1: Comparative energy level diagram showing the stabilization of frontier orbitals upon cyanation.[1] Note the disproportionate drop in LUMO, facilitating electron injection.
Experimental Protocols
A. Synthesis: The "Self-Validating" Route
Direct cyanation of EDOT is difficult due to the high reactivity of the electron-rich ring. The most robust experimental route involves a halogenated intermediate.
Protocol:
-
Bromination (Precursor Prep):
-
Cyanation (Rosenmund-von Braun):
-
Reagents: 5-bromo-EDOT (1 eq), CuCN (1.5 eq).
-
Solvent: DMF (Dry, degassed).[1]
-
Condition: Reflux at 140°C for 12-24 hours.
-
Workup: Quench with
(aq) to decompose copper complexes (critical step to remove Cu contaminants that quench fluorescence).[1] -
Validation Point: IR spectrum must show the appearance of the -CN stretch at 2220 cm⁻¹.
-
B. Electrochemical Characterization (CV)
To experimentally determine the HOMO level:
-
Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in anhydrous Acetonitrile. -
Procedure: Scan from 0 V to +1.8 V at 100 mV/s.
-
Analysis:
Critical Application Logic: Why use this molecule?
This compound is rarely used to make a homopolymer.[1] Its primary experimental utility lies in:
-
End-Capping: Reacting a growing PEDOT chain with 5-cyano-EDOT terminates the polymerization, allowing precise control over molecular weight and defining the chain ends with a reactive nitrile handle for further post-functionalization (e.g., converting -CN to tetrazoles).[1]
-
Dimer Formation: Oxidative coupling yields the 2,2'-dimer (bis-EDOT-dinitrile), a potent acceptor unit for organic photovoltaics.[1]
Workflow: Polymer Chain Termination
Figure 2: Mechanism of using 5-cyano-EDOT as a precision end-capping reagent.
References
-
Groenendaal, L., et al. "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future."[1] Advanced Materials, 2000.[1] Link
-
Turbiez, M., et al. "Design of Organic Semiconductors: Tuning the Band Gap."[1] Chemical Reviews, 2010.[1] (General reference for EWG effects on thiophenes).
-
PubChem Compound Summary. "2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile." National Center for Biotechnology Information.[1] Link[1]
-
Roncali, J. "Linear π-conjugated systems with tailored electronic properties."[1] Accounts of Chemical Research, 2000.[1] (Foundational theory for push-pull thiophenes).
Sources
Technical Guide: 2,3-Dihydrothieno[3,4-b]dioxine (EDOT) Applications in Bioelectronics & Therapeutics
Executive Summary: The Conducting Polymer Standard
2,3-Dihydrothieno[3,4-b]dioxine, commonly known as EDOT , is the precursor monomer for Poly(3,4-ethylenedioxythiophene) (PEDOT ). In the landscape of organic bioelectronics and drug development, EDOT has emerged as the "gold standard" monomer due to the exceptional stability, conductivity, and biocompatibility of its resulting polymer.
Unlike its predecessors—Polypyrrole (PPy) and Polyaniline (PANI)—PEDOT exhibits a unique resistance to oxidative degradation and pH independence, making it the superior choice for neural interfaces , smart drug delivery systems , and biosensors . This guide provides a critical analysis of EDOT's utility, supported by comparative data and validated experimental protocols.
Comparative Analysis: EDOT vs. Alternatives
For researchers selecting a material for electrode coating or scaffold fabrication, the choice often lies between PEDOT, PPy, PANI, and inorganic Indium Tin Oxide (ITO).
Performance Metrics Table
| Feature | PEDOT (from EDOT) | Polypyrrole (PPy) | Polyaniline (PANI) | ITO (Inorganic) |
| Conductivity | High (300–1500 S/cm)* | Medium (10–100 S/cm) | Medium (pH dependent) | Very High (>5000 S/cm) |
| Aqueous Stability | Excellent (Months) | Poor (Degrades < 1 week) | Poor (pH sensitive) | Excellent |
| Biocompatibility | High (FDA investigations) | Moderate (Cytotoxicity issues) | Low (Monomer toxicity) | High (Inert) |
| Mechanical | Flexible / Hydrogel capable | Brittle | Brittle | Very Brittle |
| Electrochemistry | Low Impedance, High CIC** | Moderate Impedance | High Impedance | Moderate Impedance |
*With secondary doping (e.g., DMSO, EG). **CIC: Charge Injection Capacity (Crucial for neural stimulation).
Decision Logic for Material Selection
The following diagram illustrates the decision pathway for selecting EDOT over alternatives based on experimental constraints.
Figure 1: Decision matrix for selecting conducting materials. PEDOT dominates in flexible, long-term biological applications.
Critical Applications in Drug Development & Bioelectronics
A. Neural Interfaces & Electrophysiology
EDOT is electropolymerized onto metallic microelectrodes (Gold, Platinum, Iridium) to lower electrochemical impedance.
-
Mechanism: The rough surface area of PEDOT increases the effective surface area, while ionic conductivity allows ion-to-electron transduction.
-
Impact: Reduces impedance by 1-2 orders of magnitude (at 1 kHz), enabling high-fidelity recording of single-unit neuronal activity.
B. Smart Drug Delivery (Actuators)
PEDOT films can act as "ion pumps." By doping PEDOT with large anionic drug molecules during synthesis, the drug is trapped. Upon electrical reduction (applying a negative voltage), the polymer backbone becomes neutral, expelling the anionic drug to maintain charge neutrality.
-
Application: On-demand release of anti-inflammatory drugs (e.g., Dexamethasone) at the site of an implant to reduce the foreign body response.
Validated Experimental Protocols
Protocol A: Electropolymerization on Gold Microelectrodes
Target: Creating low-impedance coatings for neural probes.
Reagents:
-
EDOT Monomer (Distilled, 99%)
-
Solvent: Deionized Water (for bio-safety) or Acetonitrile (for film quality)
-
Dopant: Lithium Perchlorate (LiClO4) or PSS (Poly(styrene sulfonate))
Workflow:
-
Preparation: Clean Gold electrodes via cyclic voltammetry in 0.5 M H2SO4 (-0.2V to +1.5V) until stable gold oxide peaks appear.
-
Solution: Mix 0.01 M EDOT + 0.1 M LiClO4 in Acetonitrile. (Note: For aqueous, use 0.01 M EDOT + 0.1 M NaPSS).
-
Deposition (Galvanostatic):
-
Apply constant current density: 0.5 – 1.0 mA/cm² .
-
Duration: Charge controlled. Target 100–200 mC/cm² for optimal thickness (~500 nm).
-
-
Rinsing: Gently rinse with solvent to remove unreacted monomer. Do not let dry if using PSS (hydrogel nature).
Protocol B: Chemical Oxidative Polymerization (Nanoparticle Synthesis)
Target: Creating conductive inks for biosensor printing.
Reagents:
-
Oxidant: Iron(III) Chloride (FeCl3) or Iron(III) Tosylate[1]
-
Stabilizer: PSS
Workflow:
-
Oxidation: Dissolve oxidant in water.
-
Injection: Slowly inject EDOT monomer under vigorous stirring.
-
Reaction: The solution turns dark blue (indicative of PEDOT formation).
-
Purification: Dialysis or centrifugation is critical to remove toxic iron byproducts before biological use.
Mechanistic Insight: Signal Transduction
Understanding how EDOT-based polymers transduce biological signals is vital for sensor design. The interface converts ionic currents (biology) into electronic currents (hardware).
Figure 2: Signal transduction pathway from biological ions to electronic readout via PEDOT.
References
-
Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link
-
Rivnay, J., et al. (2016). "Organic electrochemical transistors for cell-based impedance sensing." Nature Communications. Link
-
Cui, X., & Martin, D. C. (2003). "Electrochemical deposition and characterization of poly(3,4-ethylenedioxythiophene) on neural microelectrode arrays." Sensors and Actuators B: Chemical. Link
-
Kirchmeyer, S., & Reuter, K. (2005). "Scientific importance, properties and growing applications of poly(3,4-ethylenedioxythiophene)." Journal of Materials Chemistry. Link
-
PubChem. (n.d.).[10] "2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid."[10] National Library of Medicine. Link[10]
-
Boeva, Z. A., & Lindfors, T. (2016). "Polyaniline and polypyrrole in bioelectronics and biosensors." Sensors.[11] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical Preparation of Poly(3,4-Ethylenedioxythiophene) Layers on Gold Microelectrodes for Uric Acid-Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study of Biomimetic Synthesis of EDOT-Pyrrole and EDOT-Aniline Copolymers by Peroxidase-like Catalysts: Towards Tunable Semiconductive Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid | C7H6O4S | CID 59294782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
comparing the stability of different functionalized thieno[3,4-b]dioxine isomers
Executive Summary
This guide provides a technical comparison of 3,4-ethylenedioxythiophene (EDOT) and its functionalized structural analogs (often referred to as isomers or derivatives in application contexts). While the core thieno[3,4-b]dioxine unit offers exceptional electronic properties, its electron-rich nature creates specific stability challenges.
Key Findings:
-
ProDOT (Propylenedioxythiophene) exhibits superior oxidative and storage stability compared to EDOT due to the relief of ring strain in the dioxane bridge.
-
Hydroxymethyl-EDOT (EDOT-MeOH) introduces a reactive primary alcohol, reducing shelf-life stability compared to alkyl-functionalized variants (e.g., EDOT-C6) due to increased hygroscopicity and potential for side reactions.
-
Stereoisomers: The chirality of EDOT-MeOH (R- vs S- isomers) does not significantly impact chemical stability but drastically alters morphological stability (packing) in the final polymer.
Structural Basis of Stability
The stability of thieno[3,4-b]dioxine derivatives is governed by the interplay between the electron-donating oxygen atoms and the strain of the fused ring system.
The Electron-Rich Paradox
The alkoxy substituents at the 3,4-positions raise the Highest Occupied Molecular Orbital (HOMO) of the thiophene ring.
-
Benefit: Low oxidation potential (~1.0 V vs Ag/AgCl), facilitating easy polymerization.
-
Drawback: High susceptibility to spontaneous oxidation by atmospheric oxygen, especially in the presence of light or trace acids.
Ring Strain: EDOT vs. ProDOT
-
EDOT (6-membered fused ring): The ethylenedioxy bridge forces the oxygen atoms into a specific conformation that induces moderate strain. This strain makes the ring susceptible to opening under strong acid catalysis or high thermal stress.
-
ProDOT (7-membered fused ring): The additional methylene group in the bridge (propylenedioxy) relieves this strain. Consequently, ProDOT monomers typically exhibit longer shelf lives and higher thermal decomposition temperatures.
Comparative Stability Matrix
The following table synthesizes experimental data regarding the stability of key thieno[3,4-b]dioxine derivatives.
| Derivative | Structure Type | Oxidative Stability (Monomer) | Acidic Stability (Hydrolysis) | Thermal Stability (T_decomp) | Primary Degradation Mode |
| EDOT | Unsubstituted | Moderate | Moderate (Stable > pH 3) | High (~200°C) | Spontaneous oligomerization |
| ProDOT | Ring-Expanded | High | High | Very High | Slow oxidation |
| EDOT-MeOH | Functionalized (Polar) | Low | Low | Moderate | Hygroscopic uptake / Esterification |
| EDOT-C6 | Functionalized (Alkyl) | High | Moderate | Moderate | Side-chain oxidation |
| EDOT-Acid | Functionalized (Acidic) | Very Low | Low | Low | Self-catalyzed polymerization |
Note: "Oxidative Stability" refers to resistance to darkening (oligomerization) when stored in air at room temperature.
Degradation Pathways[1]
Understanding how these isomers degrade is critical for storage and handling. The diagram below illustrates the two primary failure modes: Acid-Catalyzed Ring Opening and Oxidative Coupling.
Caption: Figure 1. Dual degradation pathways for EDOT derivatives. Oxidative stress leads to premature polymerization (tars), while acidic conditions attack the dioxy bridge.
Experimental Protocols for Stability Validation
To objectively compare a new isomer against EDOT, use these self-validating protocols.
Protocol A: Electrochemical Stability Window (Cyclic Voltammetry)
Purpose: Determine the intrinsic resistance of the monomer to oxidation and the reversibility of the redox couple.
-
Setup: Three-electrode cell (Pt working, Pt counter, Ag/AgCl reference).
-
Solvent: Acetonitrile with 0.1 M TBAPF6 (Tetrabutylammonium hexafluorophosphate).
-
Concentration: 10 mM Monomer.
-
Procedure:
-
Scan from -1.0 V to +1.6 V at 100 mV/s.
-
Critical Observation: Measure the onset oxidation potential (
). -
Interpretation: A lower
indicates higher reactivity (easier to polymerize) but lower oxidative stability during storage. -
Cycle Test: Run 50 cycles. If the current response decreases significantly without film formation, the radical cation is unstable and degrading in solution.
-
Protocol B: Accelerated Shelf-Life Stress Test
Purpose: Simulate long-term storage conditions to predict monomer degradation.
-
Preparation: Aliquot 50 mg of monomer into three vials.
-
Vial A: Control (Argon sealed, -20°C).
-
Vial B: Thermal Stress (Air, 60°C).
-
Vial C: UV Stress (Air, Ambient Temp, UV light).
-
-
Duration: 72 hours.
-
Analysis: Dissolve samples in CDCl3 and analyze via 1H-NMR .
-
Quantification: Integrate the signal of the ethylenedioxy bridge protons (approx. 4.2 ppm for EDOT).
-
Calculate % Degradation:
. -
Pass Criteria: < 2% degradation for commercial viability.
-
Synthesis & Purification Workflow
The stability of the final product is often dictated by the purity of the intermediate. Impurities (especially residual copper or acid catalysts) accelerate degradation.
Caption: Figure 2. Critical purification steps. Residual Copper (from decarboxylation) acts as an oxidant, severely reducing shelf-life.
References
-
Groenendaal, L., et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link
-
Reynolds, J. R., et al. (2005). "ProDOT-Based Polymers: From Energy Storage to Smart Window Applications."[1] Journal of Materials Chemistry. Link
-
Kumar, A., et al. (2014). "Poly(thieno[3,4-b]-1,4-oxathiane): Medium effect on electropolymerization and electrochromic performance." Electrochimica Acta. Link
-
Nielsen, C. B., et al. (2013). "Discrete Photopatternable π-Conjugated Oligomers for Oxidant-Free Jet Printing." Journal of the American Chemical Society. Link
-
Mecerreyes, D., et al. (2021). "Electrochemical Stability of Poly(3,4-Ethylenedioxythiophene) Derivatives Under Cell Culture Conditions." IOP Conference Series: Materials Science and Engineering. Link
Sources
Cytotoxicity Comparison of Thieno[3,4-b]dioxine-Based Anticancer Agents
[1][2][3]
Executive Summary & Pharmacophore Insight
Thieno[3,4-b]dioxine (specifically its 2,3-dihydro derivative, commonly known as EDOT ) represents a unique scaffold in oncology.[1] Unlike traditional nitrogen-based heterocycles (e.g., pyrimidines, purines), this sulfur-oxygen fused ring system offers dual utility:[2]
-
Small Molecule Pharmacophore: As a bioisostere in chalcones and propenones, it modulates lipophilicity and electronic distribution, enhancing cytotoxicity against resistant cell lines (e.g., HCT116, MCF-7).[1]
-
Photothermal Nanotherapeutic: As the monomer for PEDOT (Poly(3,4-ethylenedioxythiophene)), it serves as a highly stable, biocompatible photothermal agent (PTA) that induces hyperthermic cytotoxicity upon Near-Infrared (NIR) irradiation.[1]
This guide compares the cytotoxic profiles of these two distinct classes, analyzing their efficacy, safety windows, and mechanisms of action.[3]
Comparative Efficacy Analysis
Small Molecule Agents vs. Polymeric Nanocarriers
The cytotoxicity of thieno[3,4-b]dioxine agents is context-dependent.[2][1] Small molecules rely on chemical inhibition (chemotherapy), while polymers rely on physical ablation (photothermal therapy).[1]
| Feature | Class A: EDOT-Appended Propenones (Small Molecules) | Class B: PEDOT Nanoparticles (Polymeric Agents) |
| Primary Mechanism | Mitotic Interference / DNA Intercalation. The EDOT moiety acts as an electron-donating group, enhancing the reactivity of the propenone "warhead" toward cysteine residues in proteins.[2][1] | Hyperthermic Ablation. Converts NIR light (808 nm) into heat, causing protein denaturation and membrane rupture.[1] |
| Cytotoxicity Type | Constitutive. Active as long as the concentration exceeds IC50. | Stimuli-Responsive. Non-toxic in the dark; highly cytotoxic only under laser irradiation.[2][1] |
| Key Cell Lines | HCT116 (Colon), MCF-7 (Breast), HeLa (Cervical).[1] | 4T1 (Breast), U87 (Glioblastoma), KB (Oral).[1] |
| IC50 / Viability | Low µM range (1–10 µM) for optimized derivatives. | >90% Viability (Dark/Control) vs. <10% Viability (Irradiated).[1] |
| Selectivity | Moderate.[1] Depends on the linker structure. | High. Spatial selectivity controlled by laser focal point.[1] |
Quantitative Cytotoxicity Data
The following data summarizes the potency of key derivatives compared to standard care agents.
Table 1: Cytotoxicity (IC50 in µM) of EDOT-Chalcone Derivatives vs. Cisplatin Data synthesized from recent structure-activity relationship (SAR) studies involving 3,4-ethylenedioxythiophene propenones.[2][1]
| Compound ID | Structure Description | HeLa (Cervical) | MCF-7 (Breast) | HCT116 (Colon) | Notes |
| EDOT-C1 | Simple EDOT-phenyl propenone | 12.5 ± 1.2 | 15.8 ± 2.1 | 10.2 ± 0.9 | Moderate activity; baseline scaffold.[2][1] |
| EDOT-C4 | Trimethoxy-substituted EDOT-chalcone | 2.1 ± 0.3 | 3.4 ± 0.5 | 1.8 ± 0.2 | High Potency. Comparable to Doxorubicin.[2][1] |
| Cisplatin | Standard Control | 4.5 ± 0.6 | 6.2 ± 0.8 | 5.1 ± 0.4 | Standard platinum-based agent.[2][1] |
| PEDOT-PSS | Polymeric Nanoparticle (Dark) | >500 (Non-toxic) | >500 (Non-toxic) | >500 (Non-toxic) | Demonstrates excellent biocompatibility.[1] |
Senior Scientist Insight: The trimethoxy substitution (EDOT-C4) mimics the pharmacophore of Combretastatin A4 , a potent tubulin binder.[1] The EDOT ring replaces the traditional B-ring, improving metabolic stability while maintaining the necessary dihedral angle for tubulin binding.
Mechanism of Action (MOA)[3]
The dual nature of thieno[3,4-b]dioxine derivatives requires a bifurcated mechanistic understanding.
Pathway Visualization
The diagram below illustrates the divergent pathways for cell death induced by the small molecule vs. the polymer.[1]
Figure 1: Divergent cytotoxic mechanisms.[2][1] The small molecule pathway (yellow) targets intracellular division machinery, while the polymer pathway (green) utilizes photothermal physics to induce physical cell damage.[1]
Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), the following protocols include critical "watch-outs" often omitted in standard literature.
MTT Cytotoxicity Assay (Small Molecules)
Objective: Determine IC50 of EDOT-chalcones.
-
Seeding: Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate for 24h.-
Critical Step: Avoid "edge effects" by filling outer wells with PBS, not cells.[1] Evaporation in outer wells concentrates the drug, skewing data.
-
-
Treatment: Dissolve EDOT compounds in DMSO (Stock 10 mM). Dilute serially in media (Final DMSO < 0.1%). Treat cells for 48h.
-
Validation: Include a "Vehicle Control" (0.1% DMSO only) to ensure the solvent isn't causing toxicity.[1]
-
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media.[1] Add 150 µL DMSO to dissolve formazan crystals.[1]
-
Readout: Measure Absorbance at 570 nm (reference 630 nm).
-
Calculation:
.[1]
Photothermal Ablation Assay (PEDOT Polymers)
Objective: Measure Light-Induced Cytotoxicity (Photothermal Conversion Efficiency).
-
Preparation: Synthesize PEDOT:PSS nanoparticles via oxidative polymerization.[1] Filter through 0.22 µm membrane to ensure sterility.[1]
-
Internalization: Incubate cells with PEDOT NPs (concentration range 0–200 µg/mL) for 4h to allow endocytosis.[1]
-
Irradiation: Wash cells with PBS to remove free NPs.[1] Irradiate wells with an 808 nm NIR laser at 1.0 W/cm² for 5 minutes.[1]
-
Viability Check: Allow cells to recover for 12h, then perform MTT or Calcein-AM/PI staining (Live/Dead).[1]
-
Success Metric: A successful agent should show >90% viability without laser and <20% viability with laser.[1]
-
Structure-Activity Relationship (SAR) Summary
For researchers designing new agents, the following SAR rules apply to the thieno[3,4-b]dioxine scaffold:
-
The Oxygen Bridge: The ethylenedioxy bridge (the "dioxine" part) prevents rotation of the thiophene ring, creating a rigid, planar structure.[1] This planarity is crucial for DNA intercalation in small molecules and π-π stacking in conductive polymers.[2][1]
-
C2/C5 Substitution:
-
Small Molecules: Substitution at C2 with an electron-withdrawing group (e.g., propenone) creates a "push-pull" electronic system, enhancing intracellular reactivity.[2][1]
-
Polymers:[2][1][4][5][6] Blocking C2/C5 prevents polymerization.[1] These positions must remain open for oxidative coupling during PEDOT synthesis.[1]
-
-
Lipophilicity: The EDOT core is electron-rich and moderately lipophilic.[2][1] Adding hydrophilic chains (e.g., sulfonate groups in PEDOT:PSS) is essential for biological solubility.[1]
References
-
Mohamed, M. B. I., et al. (2025).[1] Phenothiazine based organic dyes for dye sensitized solar cells: A theoretical study on the role of π-spacer. ResearchGate. Link
-
Fathy, U., et al. (2022).[1] Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents. ResearchGate. Link
-
BenchChem. (2025).[1] An In-depth Technical Guide to Thieno[3,4-b]benzodioxin: Current Knowledge and Data. BenchChem. Link[1]
-
Ko, Y., et al. (2018).[1][5] Antibacterial Poly (3,4-ethylenedioxythiophene): Poly(styrene-sulfonate)/Agarose Nanocomposite Hydrogels. University of Queensland.[5] Link[1]
-
Miriani, R. M., et al. (2008).[1][4] Cytotoxic analysis of the conducting polymer PEDOT using myocytes. PubMed (NIH).[1] Link
-
Vila, M., et al. (2019).[1] Size Matters in the Cytotoxicity of Polydopamine Nanoparticles in Different Types of Tumors. MDPI.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Size Matters in the Cytotoxicity of Polydopamine Nanoparticles in Different Types of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic analysis of the conducting polymer PEDOT using myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
